molecular formula C28H39ClN6O6 B2590161 Mc-Val-Cit-PAB-Cl

Mc-Val-Cit-PAB-Cl

Cat. No.: B2590161
M. Wt: 591.1 g/mol
InChI Key: TUMQZNBKSWFFAZ-OFVILXPXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mc-Val-Cit-PAB-Cl is a useful research compound. Its molecular formula is C28H39ClN6O6 and its molecular weight is 591.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality Mc-Val-Cit-PAB-Cl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mc-Val-Cit-PAB-Cl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(chloromethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39ClN6O6/c1-18(2)25(34-22(36)8-4-3-5-16-35-23(37)13-14-24(35)38)27(40)33-21(7-6-15-31-28(30)41)26(39)32-20-11-9-19(17-29)10-12-20/h9-14,18,21,25H,3-8,15-17H2,1-2H3,(H,32,39)(H,33,40)(H,34,36)(H3,30,31,41)/t21-,25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMQZNBKSWFFAZ-OFVILXPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)CCCCCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39ClN6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Critical Role of the Linker in ADC Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Mc-Val-Cit-PAB-Cl in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[][2] This sophisticated therapeutic modality consists of three core components: a monoclonal antibody (mAb) for precise targeting of tumor-associated antigens, a potent cytotoxic payload to induce cell death, and a chemical linker that connects the two.[3][4] The linker is arguably the most intricate component, as its chemical properties dictate the overall stability, potency, and therapeutic index of the ADC.[5] An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell.[5][6][7]

Among the various linker technologies developed, the protease-cleavable Maleimidocaproyl-Valine-Citrulline-para-aminobenzyl carbamate (Mc-Val-Cit-PAB) system has become a cornerstone in the design of clinically successful ADCs, including the FDA-approved Adcetris® (brentuximab vedotin) and Polivy® (polatuzumab vedotin).[5][8][9][10] This guide provides a detailed technical examination of the Mc-Val-Cit-PAB-Cl linker, elucidating the function of each component, its mechanism of action, and the scientific rationale behind its widespread adoption in the field.

Deconstructing the Mc-Val-Cit-PAB Linker: A Symphony of Functionality

The Mc-Val-Cit-PAB linker is a multi-component system, with each part engineered to perform a specific function in the ADC's journey from administration to payload delivery. The "-Cl" designation refers to the reactive chloromethyl group on the PAB spacer before the payload is attached, which serves as the conjugation point for the drug.

ComponentChemical NameCore FunctionRationale for Use
Mc MaleimidocaproylAntibody Conjugation The maleimide group reacts specifically with free thiol (sulfhydryl) groups on cysteine residues of the antibody, forming a stable covalent thioether bond. The caproyl chain provides spacing.[11]
Val-Cit Valine-CitrullineCleavable Trigger This dipeptide sequence is a specific substrate for Cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[9][12][] It is designed for high stability in plasma but efficient cleavage within the lysosome.[9]
PAB para-aminobenzyl carbamateSelf-Immolative Spacer Following Cathepsin B cleavage of the Val-Cit peptide, the PAB unit undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its native, unmodified, and fully active form.[8][9] This "traceless" release is critical for efficacy.

The Intracellular Journey and Mechanism of Payload Release

The efficacy of an ADC built with a Mc-Val-Cit-PAB linker is dependent on a precise, multi-step intracellular trafficking and activation pathway. This process ensures that the cytotoxic payload is released only after the ADC has reached its intended target.

  • Target Binding & Internalization: The mAb component of the ADC selectively binds to its target antigen on the surface of a cancer cell.[5][] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into the cell.[3]

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC complex traffics through the endosomal pathway and ultimately fuses with a lysosome.

  • Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome is the key to payload activation. Cathepsin B, a cysteine protease highly active in the lysosome, recognizes the Valine-Citrulline dipeptide as a substrate and cleaves the amide bond between Citrulline and the PAB spacer.[3][12][15][16]

  • Self-Immolation and Payload Release: The cleavage by Cathepsin B is the initiating event for a rapid, spontaneous electronic cascade within the PAB spacer, known as 1,6-elimination.[8] This process expels the payload, which is typically linked via a carbamate bond to the PAB, releasing the drug in its active form.[15]

  • Induction of Cytotoxicity: The freed payload can now engage its intracellular target. For instance, Monomethyl Auristatin E (MMAE), a common payload used with this linker, is a potent inhibitor of tubulin polymerization that leads to cell cycle arrest and apoptosis.[][17][18]

G cluster_blood Systemic Circulation (Bloodstream) cluster_cell Target Cancer Cell cluster_bystander Neighboring Cancer Cell (Antigen-Negative) ADC Intact ADC (Stable Linker) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Receptor-Mediated Endocytosis Antigen->Internalization 2. Internalization Lysosome Lysosome (Cathepsin B) Internalization->Lysosome Trafficking Payload Active Payload (e.g., MMAE) Lysosome->Payload Linker Cleavage & Self-Immolation Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces BystanderCell Bystander Cell Death Payload->BystanderCell Bystander Effect (if payload is membrane-permeable)

Figure 1: Mechanism of Action of a Mc-Val-Cit-PAB based ADC.

Key Performance Attributes: Why Val-Cit-PAB Excels

The selection of the Val-Cit-PAB linker is grounded in its superior performance characteristics, which have been validated across numerous preclinical and clinical studies.

  • Exceptional Plasma Stability: The Val-Cit dipeptide is remarkably stable in human plasma, preventing the premature release of the cytotoxic payload that could lead to systemic toxicity.[8][9] This stability is a critical factor in achieving a wide therapeutic window. It is important to note, however, that this linker shows instability in mouse plasma due to cleavage by the carboxylesterase Ces1c, a consideration for preclinical model selection.[12][19][20]

  • Traceless and Efficient Payload Release: The PAB self-immolative spacer is a cornerstone of this linker's design. It ensures that upon cleavage, the payload is released without any residual linker fragments ("traceless release"), which could otherwise impair its activity.[21]

  • The Bystander Effect: When used with membrane-permeable payloads like MMAE, the Val-Cit-PAB linker facilitates a powerful "bystander effect".[22] After being released inside the target cell, the uncharged payload can diffuse across the cell membrane and kill adjacent, antigen-negative tumor cells.[3][23] This is crucial for overcoming tumor heterogeneity, a common mechanism of drug resistance.[3]

Quantitative Stability Data

The stability of the linker is a critical parameter assessed during ADC development. The Mc-Val-Cit-PAB linker has demonstrated excellent stability in primate and human models.

SpeciesMatrixHalf-Life (t½)Reference
MousePlasma~6.0 days[8]
MonkeyPlasma~9.6 days[8]
HumanPlasmaHighly Stable[20]

Note: The observed half-life in mice can be misleading due to Ces1c activity and may not reflect the linker's intrinsic stability.[19][20] Ces1c-knockout mouse models show significantly higher stability.[24]

Experimental Protocol: Conjugation of a Mc-Val-Cit-PAB-Payload to an Antibody

The following protocol outlines a standard methodology for the conjugation of a maleimide-functionalized drug-linker to a monoclonal antibody via cysteine engineering. This process requires careful control of reaction conditions to achieve a desired Drug-to-Antibody Ratio (DAR) and minimize aggregation.

Step 1: Partial Reduction of the Monoclonal Antibody

Objective: To reduce a controlled number of interchain disulfide bonds to generate reactive free thiol groups for conjugation.

  • Prepare the antibody in a suitable buffer (e.g., Phosphate Buffered Saline, pH 7.4) with a chelating agent like EDTA to prevent re-oxidation.

  • Add a 2-4 molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), relative to the antibody.

  • Incubate the reaction at 37°C for 1-2 hours. The precise time and TCEP concentration must be optimized for each antibody to achieve the target number of free thiols (typically 4 or 8, leading to a DAR of 4 or 8).

  • Immediately purify the partially reduced antibody using a desalting column (e.g., Sephadex G-25) to remove excess TCEP.

Step 2: Conjugation with the Drug-Linker

Objective: To covalently attach the Mc-Val-Cit-PAB-Payload to the free thiols on the antibody.

  • Dissolve the Mc-Val-Cit-PAB-Payload construct in an organic co-solvent like Dimethyl sulfoxide (DMSO).

  • Add the dissolved drug-linker to the purified, reduced antibody. A slight molar excess of the drug-linker (e.g., 1.2x per thiol) is typically used. The final concentration of the organic solvent should be kept low (<10% v/v) to prevent antibody denaturation.

  • Incubate the reaction at room temperature or 4°C for 1-2 hours, or overnight at 4°C, protected from light.

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.

Step 3: Purification and Formulation of the ADC

Objective: To remove unconjugated drug-linker, quenching reagent, and solvent, and to formulate the final ADC product.

  • Purify the ADC using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) to separate the conjugated antibody from small molecule impurities.

  • Exchange the buffer into a suitable formulation buffer (e.g., a histidine or citrate buffer at pH 6.0) that ensures the long-term stability of the ADC.

  • Concentrate the final ADC product to the desired concentration.

  • Sterile filter the final product and store at 2-8°C.

G mAb Monoclonal Antibody (mAb) Reduced_mAb Partially Reduced mAb (Free Thiols) mAb->Reduced_mAb 1. TCEP Reduction Crude_ADC Crude ADC Mixture Reduced_mAb->Crude_ADC 2. Conjugation DrugLinker Mc-Val-Cit-PAB-Payload DrugLinker->Crude_ADC Purified_ADC Purified ADC Crude_ADC->Purified_ADC 3. Purification (SEC/TFF)

Figure 2: Workflow for ADC conjugation using the Mc-Val-Cit-PAB linker.

Conclusion: An Enduring and Versatile Tool in ADC Development

The Mc-Val-Cit-PAB-Cl linker system is a testament to the power of rational chemical design in creating effective cancer therapeutics. Its combination of high plasma stability, specific enzymatic cleavability, and a self-immolative mechanism for traceless drug release provides an optimal balance of safety and efficacy.[5][] While newer linker technologies continue to emerge, the foundational principles demonstrated by the Mc-Val-Cit-PAB linker—particularly the reliance on an internalizing trigger and a self-immolative spacer—remain central to the field. For researchers and drug developers, a thorough understanding of this linker's structure, function, and application is essential for advancing the next generation of Antibody-Drug Conjugates.

References

  • Encyclopedia.pub. (n.d.). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Retrieved from [Link]

  • Adooq Bioscience. (n.d.). ADC Linker pathway. Retrieved from [Link]

  • MDPI. (n.d.). Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. Cancers, 16(10), 1859. Retrieved from [Link]

  • Dubowchik, G. M., et al. (2016). Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. ACS Medicinal Chemistry Letters, 7(11), 1033–1037. Retrieved from [Link]

  • Su, Y., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889–3907. Retrieved from [Link]

  • Bar-Zeev, M., et al. (2021). The Chemistry Behind ADCs. Pharmaceuticals, 14(11), 1084. Retrieved from [Link]

  • Dorywalska, M., et al. (2016). Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. Molecular Cancer Therapeutics, 15(5), 958–970. Retrieved from [Link]

  • Chau, C. H., et al. (2021). Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals. Human Antibodies, 29(2), 101–114. Retrieved from [Link]

  • D'Souza, C. S., et al. (2023). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. Pharmaceuticals, 16(11), 1604. Retrieved from [Link]

  • Shelton, L., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics, 23(8), 1272–1282. Retrieved from [Link]

  • ACS Publications. (2024, October 15). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Anami, Y., et al. (2018, June 28). Improving stability of antibody-drug conjugates in mouse models. Nature Research. Retrieved from [Link]

  • Beacon Intelligence. (n.d.). ADC Linker Technology: Advancements and How to Harness Them. Retrieved from [Link]

  • MedChemExpress. (2025, June 10). [Troubleshooting] VcMMAE (mc-vc-PAB-MMAE) is a drug-linker conjugate for ADC. What are the functions of its various structural parts? ResearchGate. Retrieved from [Link]

  • AxisPharm. (2024, September 30). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]

  • ResearchGate. (n.d.). Stability and efficacy of VC-PABC–based conjugates in vivo. Retrieved from [Link]

  • US Food and Drug Administration. (2021, May 26). Recent Advances in the Antibody-Drug Conjugate Clinical Pipeline. Retrieved from [Link]

  • Shelton, L., et al. (2024). Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models. Molecular Cancer Therapeutics, 23(8), 1272–1282. Retrieved from [Link]

  • Bioprocess Online Live. (2024, August 29). Addressing Bystander Effect & Toxicity In ADC Development. YouTube. Retrieved from [Link]

Sources

Mc-Val-Cit-PAB-Cl molecular weight and physicochemical characteristics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of Mc-Val-Cit-PAB-Cl , a critical linker intermediate in the synthesis of Antibody-Drug Conjugates (ADCs).[1][] It details the molecular characteristics, physicochemical behavior, and synthetic utility of this compound, specifically distinguishing the benzyl chloride variant (CAS 1639351-92-0) from related carbonate derivatives.[1][]

Molecular Weight, Physicochemical Characteristics, and Synthetic Utility[1][2]

Executive Summary

Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-L-Valine-L-Citrulline-p-aminobenzyl chloride) is a reactive linker-payload intermediate designed for the conditional release of cytotoxic agents.[1][] It combines a protease-cleavable dipeptide trigger (Val-Cit) with a self-immolative spacer (PAB) containing an electrophilic benzyl chloride handle.[1][]

Unlike its hydroxyl precursor (PAB-OH) or the carbonate-activated variants (PABC-PNP) used for amine drugs (e.g., MMAE), the PAB-Cl variant is a potent alkylating agent.[1][] It is primarily utilized to conjugate phenolic or thiol-containing payloads via ether or thioether linkages, or to serve as a versatile scaffold for further chemical derivatization in "cleavable linker" technology.[1][]

Chemical Identity & Molecular Profile[1][2][3][4][5]

Nomenclature and Identification[2]
  • Chemical Name: 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-((S)-1-(((S)-1-((4-(chloromethyl)phenyl)amino)-1-oxo-5-ureidopentan-2-yl)amino)-3-methyl-1-oxobutan-2-yl)hexanamide[1][]

  • Common Name: Mc-Val-Cit-PAB-Cl[1][][3][4][5][]

  • CAS Number: 1639351-92-0[1][][3][4][]

  • Molecular Formula: C₂₈H₃₉ClN₆O₆[1][][3][4][7]

  • Molecular Weight: 591.10 g/mol [1][][3][7]

Structural Architecture

The molecule consists of three functional modules:

  • Bioconjugation Head (Mc): A maleimidocaproyl group for rapid, specific Michael addition to antibody cysteine thiols.[1][]

  • Enzymatic Trigger (Val-Cit): A dipeptide sequence optimized for recognition and cleavage by lysosomal Cathepsin B.[1][]

  • Self-Immolative Spacer (PAB-Cl): A p-aminobenzyl chloride moiety.[1][] Upon peptide bond cleavage, this spacer undergoes 1,6-elimination to release the payload.[1][]

Quantitative Data Summary
PropertyValueTechnical Note
Exact Mass 590.26 g/mol Monoisotopic mass for MS calibration.[1][]
Appearance White to Off-white SolidHygroscopic; handle under inert atmosphere.[1][]
Solubility (DMSO) ≥ 100 mg/mL (169 mM)Preferred solvent for stock solutions.[1][]
Solubility (Water) InsolubleRequires organic co-solvent (e.g., 10-20% DMSO) for aqueous conjugation.[1][]
Reactive Handle Benzyl Chloride (-CH₂Cl)Highly electrophilic; susceptible to hydrolysis.[1][]
Storage -20°C (Desiccated/N₂)Critical to prevent hydrolysis to PAB-OH.[1][]

Physicochemical Characteristics

Solubility and Formulation

Mc-Val-Cit-PAB-Cl exhibits high lipophilicity due to the maleimide and benzyl chloride groups, making it insoluble in pure aqueous buffers.[1][]

  • Protocol: Dissolve in anhydrous DMSO or DMA to form a 10–50 mM stock solution.

  • Aqueous Dilution: When introducing into aqueous reaction mixtures, ensure the organic solvent concentration remains <20% (v/v) to prevent precipitation, although the conjugation to the antibody usually solubilizes the linker.[1][]

Stability and Hydrolysis Risk

The benzyl chloride moiety is chemically labile.[1][] In the presence of water or hydroxide ions, it undergoes nucleophilic substitution to form the alcohol (Mc-Val-Cit-PAB-OH, MW 572.65).[1][]

  • Half-life: In neutral aqueous buffer (pH 7.4), hydrolysis can occur within hours.[1][]

  • Implication: All conjugation reactions involving the "Cl" handle must be performed in anhydrous organic solvents (e.g., DMF, DMSO) before the linker is attached to the antibody.[1][] Once the payload is conjugated (replacing the Cl), the construct is stable in aqueous buffer.[1][]

Mechanism of Action: The "Linker Technology"[1][2][10]

The efficacy of this linker relies on a precise cascade of events triggered only after the ADC is internalized into the target cell lysosome.[1][]

Cathepsin B Cleavage & Self-Immolation[1][2]
  • Internalization: The ADC enters the lysosome.[1][]

  • Enzymatic Hydrolysis: Cathepsin B cleaves the amide bond between Citrulline and the PAB spacer.[1][]

  • 1,6-Elimination: The resulting aniline nitrogen on the PAB group becomes electron-rich.[1][] It initiates a spontaneous electronic cascade (1,6-elimination), ejecting the payload attached at the benzylic position.[1][]

Pathway Visualization

The following diagram illustrates the cleavage logic and the specific role of the PAB spacer.

Cathepsin_Cleavage_Mechanism ADC Intact ADC (Ab-Mc-Val-Cit-PAB-Payload) Lysosome Lysosomal Entry (Low pH, Cathepsin B) ADC->Lysosome Cleavage Amide Bond Hydrolysis (Val-Cit | PAB) Lysosome->Cleavage Enzymatic Action Intermediate Unstable Intermediate (PAB-Aniline derivative) Cleavage->Intermediate Elimination 1,6-Elimination (Spontaneous) Intermediate->Elimination Electronic Cascade Release Free Payload (Active Drug) Elimination->Release Byproduct Aza-quinone Methide (Inert Byproduct) Elimination->Byproduct

Caption: The mechanism of drug release.[1][][][] Cathepsin B cleaves the Val-Cit-PAB amide bond, triggering the PAB spacer to self-immolate and eject the payload.[1][]

Synthetic Utility & Bioconjugation Protocols[1][12][13]

Critical Distinction: PAB-Cl vs. PABC-PNP

Researchers must distinguish between Mc-Val-Cit-PAB-Cl (Benzyl Chloride) and Mc-Val-Cit-PABC-PNP (Carbonate).[1][]

  • Use PAB-Cl (CAS 1639351-92-0): When conjugating Phenols (forming ethers) or Thiols (forming thioethers).[1][] Also used as a precursor to synthesize custom carbonates.[1][]

  • Use PABC-PNP: When conjugating Amines (e.g., MMAE, MMAF) to form carbamates.[1][] Direct reaction of PAB-Cl with an amine yields a stable benzylamine, which may not release the free drug efficiently.[1][]

Protocol: Conjugation of a Phenolic Payload

This protocol describes the alkylation of a phenolic drug using Mc-Val-Cit-PAB-Cl.[1][]

Reagents:

  • Mc-Val-Cit-PAB-Cl (1.0 eq)[1][]

  • Phenolic Payload (1.1 eq)[1][]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2-3 eq)[1][]

  • Solvent: Anhydrous DMF[1][]

Step-by-Step Workflow:

  • Preparation: Dry all glassware and purge with Nitrogen (N₂).[1][]

  • Dissolution: Dissolve the phenolic payload and Mc-Val-Cit-PAB-Cl in anhydrous DMF.

  • Activation: Add the base (Cs₂CO₃).[1][] The base deprotonates the phenol, making it a strong nucleophile.[1][]

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS for the disappearance of the chloride starting material (MW 591).

  • Quench & Purification: Filter off inorganic salts. Purify the crude mixture via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Validation: Confirm product mass (Expected MW = Linker + Payload - HCl).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Mc-Val-Cit-PAB-Cl (Benzyl Chloride) Choice Select Payload Type Start->Choice Path_Phenol Phenolic Payload (R-OH) Choice->Path_Phenol Path_Amine Amine Payload (R-NH2) Choice->Path_Amine Rxn_Ether Reaction: Alkylation (Base, DMF, Anhydrous) Path_Phenol->Rxn_Ether Rxn_Convert STOP: Incorrect Reagent Use PABC-PNP for Carbamate Path_Amine->Rxn_Convert Benzylamine linkage usually non-cleavable Product Linker-Drug Construct (Ether Linkage) Rxn_Ether->Product Purify Purification (Prep-HPLC) Product->Purify

Caption: Decision tree for using Mc-Val-Cit-PAB-Cl. Note that amine payloads generally require a different linker derivative (PABC-PNP) for effective release.[1][]

References

  • Dubowchik, G. M., et al. "Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates: model studies of enzymatic drug release and antigen-specific in vitro anticancer activity."[1][] Bioconjugate Chemistry, 2002.[1][] [1][]

  • MedChemExpress. "Mc-Val-Cit-PAB-Cl Product Datasheet & Physicochemical Properties." MedChemExpress, Accessed 2026.[1][]

  • BOC Sciences. "Mc-Val-Cit-PAB-Cl: Structure, Molecular Weight and ADC Applications."[1][] BOC Sciences, Accessed 2026.[1][] [1][]

  • Cayman Chemical. "Mc-Val-Cit-PAB and Derivatives: Synthesis and Utility in ADCs."[1][] Cayman Chemical, Accessed 2026.[1][]

  • Mondal, D., et al. "Improved methodology for the synthesis of a cathepsin B cleavable dipeptide linker, widely used in antibody-drug conjugate research."[1][][9] Tetrahedron Letters, 2018.[1][]

Sources

Hydrophilicity Profile of Mc-Val-Cit-PAB-Cl Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis and application of the Mc-Val-Cit-PAB-Cl linker system represent a critical juncture in Antibody-Drug Conjugate (ADC) development.[][2] This linker combines the maleimidocaproyl (Mc) bioconjugation handle, the protease-cleavable Valine-Citrulline (Val-Cit) dipeptide, and the self-immolative p-aminobenzyl (PAB) spacer.[][2]

The core challenge with this intermediate is its amphiphilic yet predominantly hydrophobic nature .[] While the citrulline moiety introduces essential polarity, the flanking hydrophobic groups (Mc and PAB) and the lipophilic chloride activation site create a solubility profile that drives aggregation. This guide provides a technical deep-dive into the hydrophilicity profile of these intermediates, offering self-validating protocols for solubility profiling and handling to ensure high-purity conjugation.

Part 1: Structural Anatomy & Hydrophilicity Analysis[1]

The Mc-Val-Cit-PAB-Cl molecule functions as a "hydrophobicity sandwich."[][2] Understanding the contribution of each moiety to the overall LogP (partition coefficient) is essential for predicting solubility behavior in organic/aqueous co-solvent systems.

Component Contribution Table[1]
MoietyChemical NatureHydrophilicity ContributionFunctionPhysicochemical Impact
Mc (Maleimidocaproyl)Cyclic imide + Alkyl chainHydrophobic Cysteine conjugation (Michael acceptor)Increases LogP; prone to hydrolysis in high pH.[][2]
Val (Valine)Aliphatic amino acidHydrophobic Cathepsin B recognition motif (P2)Contributes to aggregation; low water solubility.[][2]
Cit (Citrulline)Urea-containing amino acidHydrophilic Cathepsin B recognition motif (P1)Critical Solubilizer. The urea side chain provides H-bond donors/acceptors, preventing total precipitation in aqueous buffers.[][2]
PAB (p-Aminobenzyl)AromaticHydrophobic Self-immolative spacerPi-stacking interactions can induce intermolecular aggregation.[][2]
-Cl (Chloride)HalogenLipophilic Electrophilic activation siteReplaces the polar -OH group, significantly reducing solubility compared to the PAB-OH precursor.[][2]
The "Solubility Cliff" of the Chloride Intermediate

A critical insight for process chemists is the Solubility Cliff . The precursor, Mc-Val-Cit-PAB-OH , possesses a benzyl alcohol group capable of hydrogen bonding.[][2] Converting this to Mc-Val-Cit-PAB-Cl removes this H-bond capability and replaces it with a lipophilic chloride.[][2]

  • Consequence: The -Cl intermediate is significantly less soluble in polar aprotic solvents (like DMF/DMSO) than its alcohol precursor and is highly prone to precipitation upon exposure to moisture (due to hydrolysis reverting it to the alcohol or aggregation).[2]

Part 2: Synthetic Intermediates & Hydrophilicity Workflow[1]

The synthesis of Mc-Val-Cit-PAB-Cl involves a stepwise increase in molecular complexity.[][2] The hydrophilicity profile oscillates based on the protecting groups and activation states.

Visualization of Hydrophilicity Shifts

The following diagram tracks the synthesis pathway, highlighting the hydrophilicity status of each intermediate.

Synthesis_Hydrophilicity Figure 1: Hydrophilicity shifts during Mc-Val-Cit-PAB-Cl synthesis. Note the solubility gain at deprotection and loss at chlorination. Fmoc_Val_Cit Fmoc-Val-Cit-OH (Hydrophobic/Protected) Fmoc_VC_PAB Fmoc-Val-Cit-PAB-OH (High Hydrophobicity) Fmoc_Val_Cit->Fmoc_VC_PAB + PAB-OH (Coupling) Free_VC_PAB H2N-Val-Cit-PAB-OH (Amphiphilic/Soluble) Fmoc_VC_PAB->Free_VC_PAB - Fmoc (Deprotection) Mc_VC_PAB_OH Mc-Val-Cit-PAB-OH (Moderate Hydrophobicity) Free_VC_PAB->Mc_VC_PAB_OH + Mc-OSu (Acylation) Mc_VC_PAB_Cl Mc-Val-Cit-PAB-Cl (Lipophilic/Reactive) Mc_VC_PAB_OH->Mc_VC_PAB_Cl + SOCl2/PCl5 (Chlorination)

Technical Causality in Synthesis
  • Fmoc-Deprotection: The removal of the bulky, aromatic Fmoc group (forming H2N-Val-Cit-PAB-OH) drastically increases polarity.[][2] This is often the most water-soluble intermediate in the sequence.[][2]

  • Mc-Capping: Re-introducing the Maleimidocaproyl group increases hydrophobicity again, necessitating organic co-solvents (e.g., 10-20% DMSO) for subsequent reactions.[][2]

  • Chlorination: The final conversion to -Cl creates a molecule that is thermodynamically driven to aggregate in aqueous environments.[][2] Handling Rule: This intermediate must be maintained in anhydrous organic solvents (DCM, anhydrous DMF) until the moment of conjugation.

Part 3: Experimental Protocols (Self-Validating)

To ensure the integrity of the Mc-Val-Cit-PAB-Cl intermediate, relying solely on LC-MS is insufficient due to potential on-column hydrolysis.[][2] You must validate hydrophilicity and aggregation state.[]

Protocol: RP-HPLC Hydrophilicity Profiling

Objective: Determine the relative hydrophobicity and purity of the -Cl intermediate compared to the -OH precursor.[][2]

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm.[][2]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[][2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).[][2]

  • Standard: Mc-Val-Cit-PAB-OH (Precursor).[][2]

Methodology:

  • Sample Prep: Dissolve Mc-Val-Cit-PAB-Cl in anhydrous DMF (Do not use DMSO if it contains water; do not use alcohols). Concentration: 1 mg/mL.[]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (PAB aromatic system).[][2]

Self-Validating Criteria (The "Trust" Check):

  • Retention Time Shift: The -Cl intermediate is more hydrophobic than the -OH precursor.[][2]

    • Expected Result: The -Cl peak should elute later than the -OH standard.[][2]

    • Failure Mode: If the peak co-elutes with the -OH standard, your chloride has hydrolyzed.[]

  • Peak Shape: A sharp peak indicates a monomeric species.[] Broadening or tailing suggests aggregation or partial hydrolysis.[]

Protocol: Turbidimetric Solubility Assay

Objective: Define the "Crash Point" – the maximum aqueous buffer percentage the linker can tolerate before precipitating.

  • Prepare a 10 mM stock of Mc-Val-Cit-PAB-Cl in DMA (Dimethylacetamide).[][2]

  • Aliquot 10 µL of stock into a 96-well plate.

  • Titrate with PBS (pH 7.4) in 10 µL increments.

  • Measure Absorbance at 600 nm (A600) after each addition.[][2]

  • Endpoint: The volume of PBS where A600 > 0.05 (onset of turbidity).

    • Application: Ensure your conjugation reaction stays below this water fraction (typically <80% aqueous for the -Cl intermediate before reaction).[][2]

Part 4: Mechanism of Action & Release Logic

The hydrophilicity profile discussed above is not just a synthesis concern; it dictates the biological release mechanism. The Citrulline moiety must remain accessible to the enzyme active site.

Cathepsin B Cleavage Pathway

The enzyme Cathepsin B is hydrophilic. If the linker aggregates due to the hydrophobic Mc/PAB groups, the enzyme cannot access the Val-Cit bond.

Cleavage_Mechanism Figure 2: Cathepsin B cleavage mechanism dependent on linker solubility and accessibility. ADC ADC-Linker-Payload (Intact) Lysosome Lysosomal Entry (Low pH) ADC->Lysosome Endocytosis CatB Cathepsin B Recognition (Val-Cit Specificity) Lysosome->CatB Enzyme Docking Hydrolysis Amide Bond Hydrolysis CatB->Hydrolysis Cleavage at Cit-PAB Intermediate PAB-Payload (Unstable) Hydrolysis->Intermediate Release 1,6-Elimination (Self-Immolation) Intermediate->Release Spontaneous FreeDrug Free Drug + CO2 + Azaquinone Release->FreeDrug

[2] Mechanistic Insight: The 1,6-elimination of the PAB spacer (which releases the free drug) is driven by the electron cascade from the newly liberated amine. If the hydrophobicity of the PAB-Cl derived intermediate causes it to bury itself in the hydrophobic core of the antibody or micelle, this elimination is retarded, leading to incomplete drug release.

References

  • Dubowchik, G. M., et al. (2002).[] "Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates." Bioconjugate Chemistry. [][2]

  • Sanderson, R. J., et al. (2005).[] "In vivo Drug-Linker Stability of an Anti-CD30 Dipeptide-Linked Auristatin Immunoconjugate." Clinical Cancer Research.

  • Lyon, R. P., et al. (2015).[][3] "Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index."[][2] Nature Biotechnology.[]

  • BOC Sciences. "Mc-Val-Cit-PAB-Cl Product Characterization and Applications." BOC Sciences Product Guide. [][2]

  • Cayman Chemical. "Mc-Val-Cit-PAB Synthesis and Solubility Data." Cayman Chemical Technical Data.

Sources

Methodological & Application

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) of Mc-Val-Cit Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Mc-Val-Cit Linkers in Targeted Therapeutics

In the landscape of modern drug development, particularly in oncology, antibody-drug conjugates (ADCs) represent a paradigm of precision medicine. These complex biotherapeutics leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the payload.

The Maleimidocaproyl-Valine-Citrulline (Mc-Val-Cit) moiety is a cornerstone of advanced ADC design, functioning as a protease-cleavable linker.[1][2] Its dipeptide sequence, Val-Cit, is specifically engineered to be a substrate for Cathepsin B, a lysosomal protease that is frequently overexpressed in the tumor microenvironment.[][4] Upon internalization of the ADC into a cancer cell, Cathepsin B cleaves the linker, initiating the release of the cytotoxic payload. This targeted release mechanism is crucial for the therapeutic window of the ADC.[][5]

This document provides a detailed guide to the synthesis of a key precursor, Mc-Val-Cit-PABC-PNP, using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This method offers significant advantages, including ease of purification and the ability to drive reactions to completion using excess reagents.[6][7][8] We will delve into the chemical rationale behind each step, from resin selection to final cleavage and characterization, providing researchers with a robust and reproducible protocol.

Part 1: Scientific Rationale and Synthesis Strategy

The synthesis of the Mc-Val-Cit-PABC-PNP linker is a multi-step process that combines the strengths of solid-phase peptide synthesis with subsequent solution-phase modifications. The strategic choices for each component are critical for the success of the overall synthesis.

The Solid Support: Wang Resin

The synthesis begins on a solid support, and Wang resin is the matrix of choice for this application.[9] Wang resin is a polystyrene-based support functionalized with a p-alkoxybenzyl alcohol linker.[10] Its key advantages in the context of Fmoc/tBu chemistry include:

  • Compatibility: It is highly compatible with the standard Fmoc-based SPPS workflow.[9]

  • Mild Cleavage: The ester linkage formed between the first amino acid and the resin is stable throughout the synthesis but can be cleaved under moderately acidic conditions, typically with Trifluoroacetic Acid (TFA). This process yields the synthesized peptide with a free carboxylic acid at the C-terminus.[9][10]

The Protective Group Strategy: Fmoc Chemistry

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most widely used method for modern SPPS.[8] It relies on an orthogonal protection scheme:

  • Nα-Fmoc Group: This group protects the alpha-amino group of the amino acid. It is base-labile and is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[11]

  • Side-Chain Protecting Groups: Acid-labile groups (like t-Bu, Boc, Trt) are used to protect reactive amino acid side chains. These remain intact during the base-mediated Fmoc deprotection and are removed simultaneously with resin cleavage during the final TFA step.

The Coupling Reaction: HBTU/HOBt Activation

Efficient formation of the amide (peptide) bond is the core of SPPS. This is achieved by activating the C-terminal carboxylic acid of the incoming amino acid. The combination of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) is a highly effective and widely used activation system.[12][13]

The mechanism involves HBTU activating the carboxylic acid to form a stabilized HOBt-ester intermediate.[14][15] This activated species is highly reactive towards the free N-terminal amine on the growing peptide chain. The inclusion of HOBt as an additive is crucial as it minimizes the risk of racemization at the α-carbon of the amino acid, preserving stereochemical integrity.[13][16]

The Linker's Functional Components

The Mc-Val-Cit-PABC-PNP linker is a sophisticated chemical entity where each component has a distinct role:

  • Valine-Citrulline (Val-Cit): This dipeptide is the enzyme-cleavable trigger. Citrulline, an analog of arginine, combined with valine, creates a sequence with high stability in systemic circulation but is efficiently recognized and cleaved by Cathepsin B within the lysosome.[][4]

  • p-Aminobenzyl Alcohol (PABC): This is a "self-immolative" spacer.[5] After Cathepsin B cleaves the amide bond between Citrulline and PABC, the resulting aminobenzyl alcohol is unstable and undergoes a spontaneous 1,6-elimination reaction. This fragmentation ensures the release of the payload in its active, unmodified form.[5][17]

  • Maleimidocaproyl (Mc): This group serves as the conjugation handle. The maleimide moiety reacts efficiently and specifically with thiol groups, such as those on the side chains of cysteine residues in an antibody, to form a stable thioether bond.[5][18]

  • p-Nitrophenyl Carbonate (PNP): This is an activated carbonate group attached to the PABC spacer. It provides a reactive site for the facile and efficient attachment of hydroxyl- or amine-containing cytotoxic drugs.[18]

Part 2: Experimental Workflow and Protocols

Overall Synthesis Workflow

The synthesis is performed in a stepwise manner, starting from the C-terminus (Citrulline) and proceeding to the N-terminus (Maleimidocaproyl group).

SPPS_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Solution Solution-Phase Modification Resin Fmoc-Cit-Wang Resin Deprotect1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotect1 Couple_Val Couple Fmoc-Val-OH (HBTU/HOBt/DIPEA) Deprotect1->Couple_Val Deprotect2 Fmoc Deprotection (Piperidine/DMF) Couple_Val->Deprotect2 Resin_Peptide H-Val-Cit-Wang Resin Deprotect2->Resin_Peptide Couple_Mc Couple Mc-OSu Resin_Peptide->Couple_Mc Cleavage Cleavage from Resin (TFA Cocktail) Couple_Mc->Cleavage Purify1 RP-HPLC Purification Cleavage->Purify1 Activate_PNP Activate with p-Nitrophenyl Chloroformate Purify1->Activate_PNP Final_Product Mc-Val-Cit-PABC-PNP Activate_PNP->Final_Product

Sources

Application Note & Protocols: High-Efficiency Preparation of Activated Carbonate Intermediates from Mc-Val-Cit-PAB-OH for ADC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of activated carbonate intermediates from the widely used Maleimidocaproyl-Valine-Citrulline-p-aminobenzyl alcohol (Mc-Val-Cit-PAB-OH) linker. These intermediates are critical for the stable and efficient conjugation of hydroxyl-containing payloads in the development of next-generation Antibody-Drug Conjugates (ADCs). We present two robust methods for the activation of the PAB linker's terminal hydroxyl group: activation via p-Nitrophenyl Carbonate formation and via N-Succinimidyl Carbonate formation. This document delves into the causality behind experimental choices, offers step-by-step protocols, and outlines methods for purification and characterization, ensuring scientific integrity and reproducibility for researchers in drug development.

Introduction: The Central Role of Activated Linkers in ADC Efficacy

The design of an Antibody-Drug Conjugate (ADC) is a tripartite challenge involving the antibody, the cytotoxic payload, and the linker that connects them. The linker is a critical determinant of the ADC's therapeutic index, governing its stability in circulation and the mechanism of payload release at the target site[1]. The Mc-Val-Cit-PAB linker system is a cornerstone of modern ADC technology, renowned for its desirable stability in plasma and its susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment[2].

Upon enzymatic cleavage of the Val-Cit dipeptide, the p-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination reaction, releasing the conjugated drug. This "self-immolative" mechanism is crucial for releasing the payload in its active form. While many payloads are conjugated via amine groups to form stable carbamates, an increasing number of potent cytotoxic agents possess hydroxyl groups as their primary conjugation handle. Direct esterification to the PAB linker can result in linkages with suboptimal plasma stability.

To address this, the terminal hydroxyl group of the Mc-Val-Cit-PAB-OH linker is "activated" by converting it into a more reactive functional group, such as a p-nitrophenyl (PNP) carbonate or a succinimidyl (NHS) carbonate. These activated intermediates react efficiently and cleanly with the hydroxyl groups of a payload to form a stable carbonate bond, which is subsequently cleaved during the self-immolation process.

Note on Nomenclature: The user's original query mentioned "Mc-Val-Cit-PAB-Cl". It is important to clarify that for the preparation of an activated carbonate, the chemically appropriate starting material is the alcohol, Mc-Val-Cit-PAB-OH. The benzylic hydroxyl group is the functional handle that is converted into the activated carbonate.

Workflow Overview

The overall process involves a preparatory synthesis of the parent linker followed by the critical activation step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Hydroxyl Activation cluster_2 Part 3: Payload Conjugation A Fmoc-Val-Cit-OH + PAB-OH B Fmoc-Val-Cit-PAB-OH A->B Peptide Coupling C Mc-Val-Cit-PAB-OH B->C Fmoc Deprotection & Maleimide Coupling D Activated Carbonate Intermediate (PNP or NHS ester) C->D Activation Reaction F Mc-Val-Cit-PAB-Drug D->F Conjugation E Drug-OH (Payload) E->F

Figure 1: General workflow for ADC drug-linker synthesis.

Preparatory Synthesis of Mc-Val-Cit-PAB-OH Precursor

A reliable synthesis of the Mc-Val-Cit-PAB-OH precursor is paramount. While several routes exist, a common strategy involves the sequential coupling of the constituent amino acids followed by the addition of the maleimide group. An improved methodology reported in the literature aims to maximize yield and minimize epimerization[3]. A general, multi-step synthetic approach is outlined below, often starting from protected amino acids and p-aminobenzyl alcohol.

A representative synthesis involves:

  • Peptide Coupling: Coupling Fmoc-protected Valine and Citrulline moieties to p-aminobenzyl alcohol.

  • Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group, typically with a mild base like piperidine in DMF, to expose the terminal amine[4].

  • Maleimide Installation: Acylation of the newly exposed amine with an activated ester of 6-maleimidohexanoic acid (Mc-OSu) to yield the final Mc-Val-Cit-PAB-OH linker[3].

The crude product from this synthesis must be rigorously purified, typically by flash column chromatography on silica gel, before proceeding to the activation step.

Activation of the PAB-OH Linker: Protocols and Mechanistic Insights

The conversion of the terminal alcohol on the PAB spacer into a highly reactive intermediate is the core of this application. We present two field-proven methods.

Method 1: p-Nitrophenyl (PNP) Carbonate Activation

This is the most widely documented method for this specific linker. The p-nitrophenoxide is an excellent leaving group, rendering the resulting carbonate highly susceptible to nucleophilic attack by the payload's hydroxyl group. The activation is typically achieved using either p-nitrophenyl chloroformate or bis(p-nitrophenyl) carbonate.

Causality Behind Experimental Choices:

  • Activating Reagent:

    • p-Nitrophenyl Chloroformate (PNPC): Highly reactive, but generates stoichiometric HCl as a byproduct, necessitating the use of a base as an acid scavenger[5]. The reaction can be aggressive if not controlled.

    • Bis(p-nitrophenyl) Carbonate (NPC): A solid, often crystalline reagent that is more stable and easier to handle than PNPC[6]. It offers a cleaner reaction profile as the only byproduct is p-nitrophenol, which is less reactive than HCl[7]. This is often the preferred reagent for cleaner, more controlled industrial processes.

  • Base Selection: A non-nucleophilic, sterically hindered base is critical.

    • Pyridine: Can act as both a base and a nucleophilic catalyst. However, its nucleophilicity can sometimes lead to side reactions.

    • Triethylamine (TEA) / N,N-Diisopropylethylamine (DIEA/Hünig's Base): These are primarily acid scavengers. DIEA is particularly favored due to its significant steric hindrance, which makes it a very poor nucleophile, thereby minimizing unwanted side reactions with the highly electrophilic activating reagent or the product[8][9].

  • Low Temperature: The reaction is conducted at low temperatures (e.g., 0 to 5°C) to prevent side reactions, such as the formation of symmetric carbonates or degradation of the peptide backbone[10][11]. It ensures the reaction proceeds with high fidelity.

  • Anhydrous Conditions: All reagents and solvents must be anhydrous. The activated carbonate intermediate is highly sensitive to moisture and will readily hydrolyze back to the starting alcohol.

Protocol 3.1: Activation using Bis(p-nitrophenyl) Carbonate (NPC)

This protocol is adapted from methodologies described in the patent literature[7].

Materials & Reagents

ReagentM.W.Typical Molar Eq.Purpose
Mc-Val-Cit-PAB-OH572.671.0Starting Material
Bis(p-nitrophenyl) carbonate (NPC)304.221.5 - 2.0Activating Agent
DIEA129.242.0 - 3.0Non-nucleophilic Base
Anhydrous DMF--Solvent
Anhydrous Diethyl Ether--Precipitation/Washing Solvent
Anhydrous Ethyl Acetate/Hexanes--Crystallization/Purification

Step-by-Step Procedure

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve Mc-Val-Cit-PAB-OH (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0-5°C using an ice-water bath. Maintaining this temperature is critical for minimizing side-product formation.

  • Base Addition: Add DIEA (2.0-3.0 eq.) to the stirred solution.

  • Activator Addition: In a separate flask, dissolve NPC (1.5-2.0 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 2-4 hours).

  • Work-up & Isolation:

    • Once complete, the product can be isolated by precipitation. Slowly add the reaction mixture to a vigorously stirred beaker of cold, anhydrous diethyl ether.

    • The precipitated solid is collected by vacuum filtration.

    • Wash the solid thoroughly with additional cold diethyl ether to remove residual DMF and p-nitrophenol.

  • Purification: The crude product, Mc-Val-Cit-PAB-PNP, often requires further purification.

    • Crystallization: The product can be crystallized from a solvent system like ethyl acetate and n-hexane[12].

    • Silica Gel Chromatography: If impurities persist, purification via flash chromatography is effective. A gradient of methanol in dichloromethane is typically used[4][13][14][15]. The bright yellow color of p-nitrophenol byproduct can be visually tracked during chromatography.

  • Drying and Storage: Dry the final product under high vacuum. Store the activated linker at -20°C under an inert atmosphere, protected from light and moisture[12].

Sources

Application Note: Functionalization of Monoclonal Antibodies Using Mc-Val-Cit-PAB-Cl Linker Systems

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The Mc-Val-Cit-PAB-Cl reagent (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol Chloroformate) represents the "gold standard" in cleavable linker technology for Antibody-Drug Conjugates (ADCs).[] It gained prominence through its successful deployment in FDA-approved therapeutics such as Brentuximab vedotin (Adcetris®) .

This linker system bridges the dichotomy of stability and release: it remains stable in systemic circulation (neutral pH) but undergoes rapid enzymatic cleavage upon internalization into the lysosome of target cancer cells.

Key Technical Advantages:

  • Systemic Stability: The Val-Cit dipeptide is resistant to plasma proteases.

  • Rapid Release: Cathepsin B, highly upregulated in lysosomes, cleaves the Cit-PAB bond.

  • Self-Immolation: The PAB spacer spontaneously decomposes via 1,6-elimination to release the free, unmodified drug payload.[2]

This guide details the chemical logic and step-by-step protocols for functionalizing monoclonal antibodies (mAbs) using this system.

Mechanism of Action: The "Self-Immolative" Cascade

Understanding the mechanism is critical for troubleshooting release profiles. The linker does not merely "fall off"; it requires a specific enzymatic trigger followed by an electronic cascade.[2]

Figure 1: Intracellular Release Mechanism

G cluster_0 Systemic Circulation (pH 7.4) cluster_1 Lysosome (pH 4.5 - 5.0) ADC ADC Complex (Stable) CathB Cathepsin B (Protease) ADC->CathB Endocytosis Inter Intermediate: Val-Cit Cleavage CathB->Inter Hydrolysis of Amide Bond PAB PAB Spacer (Self-Immolation) Inter->PAB Spontaneous 1,6-Elimination Drug Free Drug (Active) PAB->Drug Release CO2 CO2 + Azaquinone PAB->CO2

Caption: The stepwise degradation of the linker. Cathepsin B cleaves the amide bond between Citrulline and the PAB spacer, triggering the spontaneous collapse of PAB to release the payload.[2]

Critical Pre-Requisite: Payload Attachment

WARNING: Mc-Val-Cit-PAB-Cl is a heterobifunctional precursor , not a direct antibody label.

  • The "-Cl" end (Chloroformate): Highly reactive toward amines. It is designed to react with the amine group of your cytotoxic payload (e.g., MMAE, Doxorubicin) to form a carbamate bond.

  • The "Mc" end (Maleimide): Reactive toward thiols. It is designed to conjugate to the antibody.[][3][4][5]

You cannot react Mc-Val-Cit-PAB-Cl directly with the antibody. Doing so will result in the maleimide reacting with antibody thiols while the chloroformate hydrolyzes or reacts non-specifically with lysines, creating a "dummy" linker with no drug attached.

Chemistry Workflow:

  • Step A (Linker-Drug Synthesis): React Mc-Val-Cit-PAB-Cl with Payload-NH₂

    
    Mc-Val-Cit-PAB-Payload  (Purify this intermediate).
    
  • Step B (Antibody Conjugation): React Mc-Val-Cit-PAB-Payload with mAb-SH.

The protocols below assume you have successfully synthesized the Mc-Val-Cit-PAB-Payload complex.

Protocol: Functionalization of mAb (Conjugation)

Phase 1: Antibody Reduction (Generating Free Thiols)

Native antibodies lack free thiols available for maleimide conjugation. We must partially reduce the interchain disulfide bonds.[3][6]

Materials:

  • Monoclonal Antibody (IgG1), conc. > 5 mg/mL in PBS (pH 7.4).

  • TCEP (Tris(2-carboxyethyl)phosphine hydrochloride) – Preferred over DTT for stability and non-volatility.

  • DTPA (Diethylenetriaminepentaacetic acid) – Chelator to prevent metal-catalyzed re-oxidation.

Procedure:

  • Buffer Prep: Prepare "Reduction Buffer": PBS (pH 7.4) + 1 mM DTPA.[7][6]

  • Stoichiometry Calculation: To achieve a Drug-to-Antibody Ratio (DAR) of ~4, aim to reduce ~2 interchain disulfides.

    • Note: TCEP reduction efficiency varies by antibody isotype. A standard starting point is 2.5 to 3.0 molar equivalents of TCEP per mAb.

  • Reaction: Add TCEP to the mAb solution.

  • Incubation: Incubate at 37°C for 90 minutes or 22°C for 2 hours . Do not agitate vigorously.

  • Validation (Optional): Verify free thiol count using Ellman’s Reagent (DTNB assay) before proceeding.

Phase 2: Conjugation (Michael Addition)

The maleimide on the linker-drug reacts with the newly formed thiols.[3]

Materials:

  • Reduced mAb (from Phase 1).

  • Mc-Val-Cit-PAB-Payload (dissolved in dry DMSO or DMA).

  • Cold PBS.

Procedure:

  • Temperature: Cool the reduced mAb solution to 4°C (on ice). Lower temperature reduces non-specific hydrolysis of the maleimide.

  • Solvent Tolerance: Calculate the volume of DMSO required. The final organic solvent concentration in the antibody mixture should not exceed 10-15% (v/v) to prevent precipitation.

  • Addition: Slowly add the Linker-Payload (in DMSO) to the mAb while gently swirling.

    • Stoichiometry: Add excess Linker-Payload (typically 4–8 molar equivalents relative to the mAb, or 1.5 equivalents per free thiol) to drive the reaction to completion.

  • Incubation: Incubate at 4°C for 60 minutes .

  • Quenching: Add N-Acetylcysteine (NAC) (20 equivalents over excess linker) to quench unreacted maleimides. Incubate for 15 minutes.

Phase 3: Purification

Remove excess small-molecule drug-linker and organic solvent.

Methods:

  • Small Scale (<10 mg): Zeba™ Spin Desalting Columns (7K MWCO).

  • Large Scale: Tangential Flow Filtration (TFF) or Dialysis against PBS (pH 7.4) + Histidine/Trehalose (formulation buffer).

Experimental Workflow Diagram

Figure 2: Bioconjugation Workflow

Workflow cluster_prep 1. Pre-Conjugation cluster_conj 2. Bioconjugation cluster_qc 3. Purification & QC Linker Mc-Val-Cit-PAB-Cl DrugLinker Drug-Linker Complex (Mc-Val-Cit-PAB-Payload) Linker->DrugLinker Synthesis Payload Payload (Amine) Payload->DrugLinker ADC_Crude Crude ADC Mixture DrugLinker->ADC_Crude mAb Native mAb (IgG1) Reduced Reduced mAb (Free Thiols) mAb->Reduced + TCEP (2.5 eq) 37°C, 90 min Reduced->ADC_Crude + Drug-Linker DMSO < 10% Purified Purified ADC ADC_Crude->Purified TFF / Desalting HIC HIC-HPLC (DAR Analysis) Purified->HIC

Caption: Operational workflow from linker synthesis to final ADC purification and analysis.

Analytical Characterization (QC)

After purification, the heterogeneity of the ADC must be assessed.[6]

MethodPurposeTypical Result
HIC-HPLC (Hydrophobic Interaction)Determine DAR (Drug-to-Antibody Ratio). Separates species by # of drugs attached (0, 2, 4, 6, 8).Distinct peaks for DAR 0, 2, 4, 6, 8. Weighted average yields final DAR.
SEC-HPLC (Size Exclusion)Assess Aggregation. Hydrophobic payloads can cause mAbs to clump.Monomer peak > 95%. High Molecular Weight (HMW) species indicate aggregation.
RP-HPLC (Reduced)Light/Heavy Chain Loading. Analyze drug distribution on L vs H chains.Shift in retention time for conjugated chains vs unconjugated.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitation during conjugation DMSO concentration too high or payload is too hydrophobic.Keep DMSO < 10%. Add propylene glycol. Ensure slow, dropwise addition of linker.
Low DAR (< 2.0) Incomplete reduction or TCEP oxidation.Use fresh TCEP. Ensure pH is 7.0–7.5. Increase TCEP equivalents slightly.
High Aggregation (> 5%) Over-conjugation (DAR > 6) or hydrophobic payload.Target lower DAR (reduce TCEP). Add excipients (Trehalose, Polysorbate 80) to buffer.
Free Drug in Final Product Inadequate purification or linker instability.Perform extensive TFF/dialysis. Check pH (avoid > 8.0 to prevent hydrolysis).

References

  • Dubowchik, G. M., et al. (2002).[8][9] Cathepsin B-labile dipeptide linkers for lysosomal release of doxorubicin from internalizing immunoconjugates.[10][8][9][11][12] Bioconjugate Chemistry, 13(4), 855-869.[10][9] [Link]

  • Doronina, S. O., et al. (2003). Development of potent monoclonal antibody auristatin conjugates for cancer therapy. Nature Biotechnology, 21(7), 778-784. [Link]

  • Jain, N., et al. (2015). Current trends and challenges in the development of antibody-drug conjugates of cytotoxic agents. Pharmaceutical Research, 32(11), 3526-3540. [Link]

  • Senter, P. D., & Sievers, E. L. (2012). The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology, 30(7), 631-637. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aggregation in Mc-Val-Cit-PAB-Cl Antibody Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge in the field: preventing aggregation during the conjugation of antibodies with the Mc-Val-Cit-PAB-Cl drug-linker system. Aggregation can significantly impact the stability, efficacy, and safety of your final ADC product, making its prevention a crucial quality attribute.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of ADC synthesis and produce high-quality, aggregate-free conjugates.

I. Understanding the Root Causes of Aggregation

Aggregation of antibody-drug conjugates is a multifaceted problem stemming from the inherent properties of the antibody, the drug-linker, and the conditions under which they are combined.[1] The primary driver is often the increased hydrophobicity of the antibody surface after conjugation with a hydrophobic payload.[3][4] This modification can expose or create hydrophobic patches that promote self-association between ADC molecules, leading to the formation of soluble and insoluble aggregates.[3]

Several factors can exacerbate this issue:

  • Physicochemical Properties of ADC Components: The choice of antibody, the hydrophobicity of the payload and linker, and the drug-to-antibody ratio (DAR) all play significant roles.[1][5] Higher DARs, in particular, increase surface hydrophobicity and the propensity for aggregation.[6]

  • Manufacturing Conditions: The conjugation process itself can introduce stress. Factors such as unfavorable buffer conditions (pH, ionic strength), the use of organic co-solvents to dissolve the drug-linker, and physical stresses like shear forces from mixing or elevated temperatures can lead to antibody denaturation and aggregation.[1][3]

  • Storage Conditions: Post-conjugation, the stability of the ADC can be compromised by thermal stress, shaking during transport, or exposure to light, all of which can induce aggregation.[1]

The consequences of aggregation are severe, ranging from reduced shelf life and manufacturing yields to potential immunogenicity and off-target toxicity in patients.[1] Therefore, a proactive approach to prevent aggregation from the outset is paramount.

II. Troubleshooting Guide: Real-Time Problem Solving

This section is designed to provide immediate, actionable solutions to common aggregation-related issues encountered during Mc-Val-Cit-PAB-Cl conjugation.

Problem 1: I observe immediate precipitation or visible turbidity upon adding the Mc-Val-Cit-PAB-Cl drug-linker to my antibody solution.

This is a classic sign of rapid, hydrophobicity-driven aggregation. The introduction of the often poorly soluble drug-linker into the aqueous antibody environment can cause it to crash out of solution, co-precipitating the antibody.

Immediate Actions & Root Cause Analysis:

Corrective Action Scientific Rationale
1. Stop the Reaction: Immediately centrifuge the reaction mixture at a low speed (e.g., 1000 x g for 5 minutes) to pellet the precipitate. Carefully collect the supernatant for analysis to determine the extent of antibody loss.This prevents further aggregation and allows for potential recovery of the soluble fraction.
2. Re-evaluate Drug-Linker Solubility: Prepare a fresh, concentrated stock of the Mc-Val-Cit-PAB-Cl linker in a compatible organic solvent (e.g., DMSO, DMA). Ensure it is fully dissolved before use.Incomplete dissolution of the drug-linker is a common cause of precipitation.
3. Optimize Co-solvent Concentration: The final concentration of the organic co-solvent in the reaction mixture is critical. While necessary to maintain drug-linker solubility, excessive amounts can denature the antibody.Aim for the lowest effective co-solvent concentration, typically not exceeding 10-15% (v/v). Perform small-scale pilot experiments to determine the optimal percentage for your specific antibody.
4. Modify Addition Method: Instead of adding the drug-linker stock in a single bolus, add it dropwise or in small aliquots to the gently vortexing antibody solution.This allows for more gradual introduction and better dispersion of the hydrophobic species, minimizing localized high concentrations that can trigger precipitation.[1]
Problem 2: My final ADC product shows a high percentage of high molecular weight (HMW) species on Size Exclusion Chromatography (SEC).

This indicates the formation of soluble aggregates, which, while not immediately visible, are detrimental to the quality and safety of the ADC.[1]

Troubleshooting & Optimization Strategies:

Strategy Detailed Explanation & Implementation
1. Optimize Drug-to-Antibody Ratio (DAR): A high DAR is a major contributor to aggregation.[6] Reduce the molar excess of the drug-linker in the conjugation reaction. Aim for a lower, more controlled DAR (e.g., 2-4) which often provides a better balance between potency and developability.[7]
2. Refine Buffer Conditions: pH: Ensure the conjugation buffer pH is optimal for both the reaction chemistry and antibody stability. Avoid the antibody's isoelectric point (pI), where it is least soluble.[3] For cysteine-based conjugation following reduction, a pH of 7.0-7.5 is common. Ionic Strength: Adjust the salt concentration (e.g., 50-150 mM NaCl) to modulate protein-protein interactions and improve colloidal stability.[1]
3. Incorporate Stabilizing Excipients: Consider adding non-ionic surfactants (e.g., Polysorbate 20 or 80 at 0.01-0.05%) or sugars (e.g., sucrose, trehalose) to the conjugation and formulation buffers.[1][8] These agents can help shield exposed hydrophobic patches and prevent self-association.[8]
4. Control Reaction Temperature: Perform the conjugation reaction at a controlled, lower temperature (e.g., 4°C or room temperature) to minimize thermal stress on the antibody, which can expose hydrophobic regions.[1]
5. Post-Conjugation Purification: Implement a robust purification strategy to remove aggregates. While SEC is an analytical tool, preparative methods like Hydrophobic Interaction Chromatography (HIC) or Ion-Exchange Chromatography (IEX) can be effective for removing HMW species.[4][9] Anion-exchange chromatography, in particular, has been shown to be efficient in clearing aggregates.[4]
Problem 3: The antibody seems to be aggregating during the initial reduction step before conjugation.

The reduction of interchain disulfide bonds to generate free thiols for conjugation can sometimes compromise the structural integrity of the antibody, leading to aggregation.

Preventative Measures:

Action Item Underlying Principle
1. Use a Milder Reducing Agent: While DTT is effective, consider using tris(2-carboxyethyl)phosphine (TCEP). TCEP is often more stable, less prone to air oxidation, and can be more selective in its reduction, potentially causing less disruption to the antibody structure.
2. Optimize Reduction Conditions: Carefully control the concentration of the reducing agent, the reaction time, and the temperature.[10] Over-reduction can lead to the cleavage of all disulfide bonds, causing the antibody to fall apart and aggregate. Perform a time-course and concentration-response experiment to find the minimal conditions required to achieve the desired number of free thiols.[10]
3. Buffer Exchange Post-Reduction: Promptly remove the reducing agent after the desired level of reduction is achieved using a desalting column or tangential flow filtration (TFF). This prevents further, uncontrolled reduction and prepares the antibody for immediate conjugation.

III. Frequently Asked Questions (FAQs)

Q1: What is the Mc-Val-Cit-PAB-Cl linker and why is it used?

The Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-Valine-Citrulline-p-aminobenzylcarbamate-Cl) is a protease-cleavable linker system widely used in ADC development.[11][][13] Its key components are:

  • Mc (Maleimidocaproyl): A spacer that connects to the antibody's thiol groups.

  • Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells.[14][15] This allows for selective cleavage and drug release inside the target cell.[][14]

  • PAB (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage of the Val-Cit linker, spontaneously releases the attached drug.[14]

  • Cl: The leaving group on the PAB moiety that is displaced by the drug during synthesis of the drug-linker construct.

This system is popular due to its good plasma stability and efficient, targeted intracellular drug release mechanism.[14]

Q2: How can I accurately measure the level of aggregation in my ADC sample?

Several analytical techniques can be used, often in combination, to quantify aggregation:[1]

  • Size Exclusion Chromatography (SEC): This is the most common method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic size.[1]

  • Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large particles and can be used to detect the early onset of aggregation.[16]

  • Analytical Ultracentrifugation (AUC): AUC is a powerful technique that can provide detailed information on the size, shape, and distribution of different species in solution, making it invaluable for characterizing aggregates.[1]

Q3: Can the choice of conjugation site on the antibody affect aggregation?

Yes. Traditional conjugation to native lysine or cysteine residues results in a heterogeneous mixture of ADC species.[17] Site-specific conjugation technologies, which place the drug-linker at defined locations on the antibody, can lead to more homogeneous products with a lower propensity for aggregation.[17] By controlling the exact placement of the hydrophobic payload, it's possible to avoid disrupting critical structural regions or creating large hydrophobic patches.

Q4: Are there alternative strategies to prevent aggregation at its source?

One advanced strategy is to immobilize the antibody on a solid support, such as an affinity resin, during the conjugation process.[1][3] This physically separates the antibody molecules, preventing them from interacting and aggregating while the hydrophobic drug-linker is being attached.[3] After conjugation and washing away excess reagents, the purified ADC is then released from the support into a stabilizing buffer.[3]

IV. Key Experimental Protocols & Workflows

Diagram: General Workflow for Cysteine-Based Mc-Val-Cit-PAB Conjugation

ADC_Conjugation_Workflow cluster_prep Phase 1: Antibody Preparation cluster_reaction Phase 2: Reaction cluster_purification Phase 3: Purification & Analysis A 1. Antibody Buffer Exchange B 2. Partial Reduction (e.g., TCEP) A->B Ready for Reduction C 3. Removal of Reducing Agent B->C Controlled Thiol Generation D 4. Conjugation with Mc-Val-Cit-PAB-Drug C->D Activated Antibody E 5. Purification (e.g., TFF, HIC) D->E Crude ADC F 6. Formulation in Stabilizing Buffer E->F Purified ADC G 7. Characterization (SEC, DAR, etc.) F->G Final Product Aggregation_Mechanism cluster_before Before Conjugation cluster_after After Conjugation cluster_aggregate Aggregation Monomer1 Antibody Monomer ADC1 ADC Monomer Monomer2 Antibody Monomer ADC2 ADC Monomer Payload1 Hydrophobic Payload ADC1->Payload1 Aggregate ADC Aggregate ADC1->Aggregate Hydrophobic Interaction Payload2 Hydrophobic Payload ADC2->Payload2 ADC2->Aggregate

Sources

Optimizing drug-to-antibody ratio (DAR) with Mc-Val-Cit-PAB-Cl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Antibody-Drug Conjugate (ADC) Development Topic: Optimizing Drug-to-Antibody Ratio (DAR) & Conjugation with Mc-Val-Cit-PAB-Cl Derivatives

Executive Summary: The Mc-Val-Cit-PAB System

You are likely working with Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl Alcohol-Chloride) as a precursor to synthesize a drug-linker (e.g., Mc-Val-Cit-PAB-MMAE).[] The optimization of DAR occurs during the conjugation of this synthesized drug-linker to the antibody’s interchain cysteines.

This guide addresses the specific challenges of the Val-Cit linker: its hydrophobicity (leading to aggregation), its reliance on Cathepsin B for cleavage, and the kinetics of maleimide-thiol exchange.

Part 1: The "Golden Path" Conjugation Protocol

Use this baseline workflow to establish a control before troubleshooting.

Objective: Target DAR 4.0 using partial reduction of interchain disulfides.

Phase 1: Preparation & Reduction
  • Buffer Exchange: Exchange antibody (mAb) into PBS, pH 7.4, 1 mM EDTA .

    • Why: EDTA prevents metal-catalyzed oxidation of thiols.[]

  • Reduction (TCEP Titration):

    • Add 2.1 - 2.3 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per mAb.[]

    • Incubate at 37°C for 1-2 hours .

    • Note: TCEP is preferred over DTT for screening because it does not require removal before conjugation (unlike DTT, which competes for the maleimide).

  • Cooling: Bring the reaction to room temperature (RT) or 4°C.

Phase 2: Conjugation
  • Drug-Linker Preparation: Dissolve your Mc-Val-Cit-PAB-[Payload] in anhydrous DMSO or DMA .

  • Addition: Add the drug-linker to the reduced mAb.

    • Stoichiometry: Use 4.5 - 5.0 equivalents of drug-linker per mAb (approx.[] 2.2x excess over free thiols).[]

    • Solvent Limit: Ensure final organic solvent concentration is <10% (v/v) to prevent precipitation.[]

  • Incubation: Mix gently for 1 hour at 4°C .

    • Why: Lower temperature reduces the rate of competing hydrolysis reactions and aggregation.

Phase 3: Quenching & Purification
  • Quench: Add N-Acetyl Cysteine (NAC) (20x excess over drug-linker) to neutralize unreacted maleimides.[]

  • Purification: Perform Tangential Flow Filtration (TFF) or Size Exclusion Chromatography (SEC) to remove free drug and organic solvent.[]

Part 2: Visualization of Workflows

Figure 1: Cysteine Conjugation & DAR Control Workflow

ConjugationWorkflow mAb Native mAb (Interchain Disulfides) Red Partial Reduction (TCEP/DTT) mAb->Red Break Disulfides Thiol Reduced mAb (Free Thiols) Red->Thiol Generate -SH Conj Conjugation (Mc-Val-Cit-PAB-Payload) Thiol->Conj + Drug-Linker (DMSO <10%) ADC Heterogeneous ADC (DAR 0-8) Conj->ADC Michael Addition Purify Purification (SEC/TFF) ADC->Purify Remove Free Drug Final Final ADC (Target DAR ~4) Purify->Final

Caption: Step-by-step workflow for converting a native antibody into a cysteine-conjugated ADC using Mc-Val-Cit-PAB chemistry.

Figure 2: Mechanism of Action (Intracellular Cleavage)

MOA ADC_Bind ADC Binds Antigen Internal Internalization (Endocytosis) ADC_Bind->Internal Lyso Lysosomal Trafficking Internal->Lyso Enz Enzymatic Cleavage (Cathepsin B) Lyso->Enz Val-Cit Recognition Elim 1,6-Elimination (Self-Immolation of PAB) Enz->Elim Amide Bond Hydrolysis Kill Free Payload Release (Cytotoxicity) Elim->Kill Spontaneous

Caption: The biological cascade triggering drug release. Cathepsin B cleaves the Citrulline-PAB bond, inducing PAB self-immolation.[]

Part 3: Troubleshooting Guide (Q&A)

Category A: DAR Optimization

Q: My DAR is consistently higher than 4.0 (e.g., 5.5 - 6.0). How do I lower it?

  • Root Cause: You are likely over-reducing the antibody. TCEP stoichiometry is not linear; small excesses can break additional disulfides (e.g., hinge region vs. light-heavy chain).[]

  • Solution:

    • Titrate TCEP: Perform a small-scale screen with TCEP ratios of 1.8, 2.0, and 2.2 eq.

    • Check TCEP Quality: TCEP oxidizes in solution.[] Always use fresh aliquots. If your TCEP is old, you might be adding less active reductant than calculated, but if you are compensating by adding more, you might be overshooting.

    • Reverse Addition: Add the reducing agent to the mAb, not the mAb to the reducing agent, to ensure rapid mixing and uniform reduction.

Q: I see a "split" peak in HIC (Hydrophobic Interaction Chromatography). Is this normal?

  • Analysis: Yes. Cysteine conjugation yields a mixture of species: DAR 0, 2, 4, 6, and 8.

  • Optimization: If you need a tighter distribution (e.g., mostly DAR 4), you cannot achieve this purely by chemistry with standard cysteine conjugation.[] You must use HIC purification to fractionate the species or move to site-specific conjugation (e.g., Thiomab, enzymatic) [1].[]

Category B: Aggregation & Precipitation[1][2]

Q: The reaction mixture becomes cloudy immediately after adding the Mc-Val-Cit-PAB-Payload.

  • Root Cause: The Val-Cit-PAB linker is highly hydrophobic.[][2] When the organic stock hits the aqueous buffer, the drug-linker precipitates before it can conjugate.

  • Solution:

    • Cosolvent: Ensure your reaction buffer contains propylene glycol or DMSO (up to 10-15%) before adding the drug.[]

    • Addition Rate: Do not bolus add. Add the drug-linker dropwise while vortexing or stirring rapidly.[]

    • Lower Loading: High DAR species (DAR 8) are prone to aggregation.[] Target a lower DAR (approx 3.5 - 4.0) to maintain solubility [2].

Q: My final ADC aggregates upon storage.

  • Root Cause: Hydrophobic interaction between the payloads on different antibodies.

  • Solution: Formulation is critical for Val-Cit ADCs. Add trehalose (6-9%) or arginine to the storage buffer.[] Avoid phosphate buffers if freezing; use Histidine-Sucrose pH 6.0.[]

Category C: Linker Stability

Q: I am detecting free drug in the plasma of my animal models (instability).

  • Root Cause: The Retro-Michael Reaction .[][3] The thioether bond formed between the maleimide and cysteine is reversible. In plasma, the maleimide can detach and transfer to Albumin (which has a free thiol at Cys34).

  • Solution:

    • Hydrolysis: You can force the hydrolysis of the succinimide ring after conjugation.[4] Raise the pH to 8.5 - 9.0 for a short period (controlled) to open the ring. The ring-opened form is stable against retro-Michael exchange [3].[]

    • Design Change: Consider self-hydrolyzing maleimides (e.g., with a basic amino group near the maleimide) for future linker designs.

Part 4: Data Summary Tables

Table 1: Troubleshooting Common Conjugation Artifacts

ObservationProbable CauseCorrective Action
Low Conjugation Efficiency (<80%) Oxidized thiols (inefficient reduction) or Hydrolyzed Maleimide.[]Use fresh TCEP.[] Verify Maleimide integrity by NMR/LC-MS before use.[]
High Aggregation (>5%) Over-conjugation (DAR > 6) or insufficient cosolvent.[]Reduce TCEP ratio. Increase DMSO/Propylene Glycol to 10-15%.
Broad HIC Profile Non-uniform reduction.[]Improve mixing during TCEP addition. Ensure temp is 37°C during reduction.
Free Drug in Final Vial Inadequate TFF/SEC or Linker instability.[]Increase TFF diavolumes (min 10x). Check pH (avoid >8.0 during storage).

Table 2: Physico-Chemical Properties of Mc-Val-Cit-PAB

ParameterCharacteristicImpact on Protocol
Hydrophobicity HighRequires organic cosolvents (DMSO/DMA) during conjugation.[]
Cleavage Enzyme Cathepsin BRequires lysosomal entry; not active in non-internalizing ADCs.[]
Plasma Stability ModerateSusceptible to maleimide exchange unless ring-opened.[]
Aggregation Risk High at DAR > 4Limits maximum drug loading for soluble formulations.[]

References

  • Senter, P. D., & Sievers, E. L. (2012).[] The discovery and development of brentuximab vedotin for use in relapsed Hodgkin lymphoma and systemic anaplastic large cell lymphoma. Nature Biotechnology.[][5] Link

  • Lyon, R. P., et al. (2015).[][5] Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index.[] Nature Biotechnology.[][5] Link

  • Shen, B. Q., et al. (2012).[] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[][3] Nature Biotechnology.[][5] Link

  • Dubowchik, G. M., et al. (2002).[] Cathepsin B-Labile Dipeptide Linkers for Lysosomal Release of Doxorubicin from Internalizing Immunoconjugates.[][6] Bioconjugate Chemistry.[][7][5][8][9][][11] Link[]

Sources

Technical Support Center: Optimizing Mc-Val-Cit-PAB-Cl Synthesis and Minimizing Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl-Chloro (Mc-Val-Cit-PAB-Cl) linker. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical component in Antibody-Drug Conjugate (ADC) development. Here, you will find field-proven insights and detailed protocols to troubleshoot common issues and reduce the formation of free drug-related impurities.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered during the synthesis of Mc-Val-Cit-PAB-Cl.

Q1: My final Mc-Val-Cit-PAB-Cl product shows two closely eluting peaks on RP-HPLC that have the same mass. What are they and how can I get rid of them?

A1: You are likely observing diastereomers of your product. This is a common issue arising from the epimerization (racemization) of the citrulline's alpha-carbon during the peptide coupling step. These isomers can be challenging to separate. To minimize their formation, it is crucial to optimize the coupling of the Valine and Citrulline-PAB moieties. We recommend using HATU as the coupling reagent over older reagents like EEDQ, as it is known to better preserve the stereochemical integrity of the amino acids. For separation, a chiral HPLC method is often required.

Q2: I'm seeing a significant amount of a hydrolyzed maleimide impurity in my final product. What causes this and how can I prevent it?

A2: The maleimide group is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols. This hydrolysis is accelerated at pH values above 7.5.[1] To prevent this, it is critical to maintain a pH between 6.5 and 7.5 during any steps involving the maleimide moiety in an aqueous environment.[1] Furthermore, maleimide-containing compounds should be stored under anhydrous conditions at low temperatures (-20°C is recommended) and dissolved in a dry, biocompatible solvent like DMSO immediately before use.[2][3]

Q3: My peptide coupling reaction between Valine and Citrulline-PAB is incomplete, leading to low yields. What can I do to improve this?

A3: Incomplete coupling can result from several factors. Firstly, ensure your starting materials are pure and anhydrous. Secondly, consider increasing the concentration of your amino acid and coupling reagent solutions, as this increases the probability of successful reaction.[4] For difficult couplings, a "double coupling" strategy, where the coupling step is repeated before the deprotection of the next amino acid, can be effective.[4] Finally, ensure your coupling reagents are not used in excess if they are uronium-based (like HATU), as this can lead to side reactions with the unprotected N-terminal amine.[5]

Q4: What are the best practices for storing the final Mc-Val-Cit-PAB-Cl product?

A4: The final product is sensitive to moisture and temperature. For long-term storage, it is recommended to keep the lyophilized powder at ultra-cold temperatures, ranging from -80°C to -20°C, under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[6] It is crucial to prevent temperature fluctuations during storage and transport to maintain the linker's integrity and potency.[6]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific impurities and challenges encountered during the Mc-Val-Cit-PAB-Cl synthesis.

Issue 1: Presence of Diastereomeric Impurities

Diastereomers arising from the epimerization of the citrulline residue are a primary concern as they can be difficult to separate from the desired product and may impact the final ADC's efficacy.

Epimerization often occurs during the activation of the carboxylic acid of the N-terminally protected Val-Cit dipeptide before coupling to the PAB moiety. The use of certain coupling reagents and basic conditions can promote the formation of an oxazolone intermediate, which is prone to racemization.[7]

Strategy 1: Optimized Synthesis Route

A revised synthesis that couples the PAB spacer to citrulline first, followed by the coupling of valine, has been shown to avoid epimerization.[7]

Strategy 2: Optimized Coupling Conditions

When coupling Valine to Citrulline-PAB, the choice of coupling reagent and conditions is critical.

  • Recommended Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is known to suppress racemization effectively.[8]

  • Avoid Excess Base: Use a hindered base like diisopropylethylamine (DIPEA) in stoichiometric amounts.

  • Low Temperature: Perform the coupling reaction at a reduced temperature (e.g., 0°C to room temperature) to minimize the rate of epimerization.[8]

Protocol 1: Minimized Epimerization Coupling of Fmoc-Valine to H-Cit-PAB-OH
  • Preparation: Dissolve H-Cit-PAB-OH (1 equivalent) and Fmoc-Val-OH (1.1 equivalents) in anhydrous DMF.

  • Activation: In a separate vessel, dissolve HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) to this solution.

  • Coupling: Add the activated HATU solution dropwise to the amino acid mixture at 0°C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by LC-MS to ensure the consumption of starting materials.

  • Work-up: Once the reaction is complete, proceed with standard aqueous work-up and extraction procedures.

Analytical Method: Chiral HPLC

The separation of diastereomers requires a chiral stationary phase.

  • Column: A polysaccharide-based chiral column, such as Chiralcel® OD-RH, is a good starting point.[9]

  • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and 2-propanol.[9] Gradient elution may be necessary to achieve optimal separation.

  • Detection: UV detection at 260 nm.[9]

Purification Method: Preparative Chiral HPLC

Scaling up the analytical chiral HPLC method to a preparative scale is the most effective way to isolate the desired diastereomer.

Issue 2: Maleimide Group Instability

The maleimide group is essential for conjugation to thiol groups on the antibody, but its instability can lead to impurities.

Maleimide_Stability_Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_storage Storage A Maleimide-Containing Precursor B Reaction in Anhydrous Solvent A->B Use dry solvents (e.g., DMF, DMSO) C Aqueous Work-up (pH 6.5-7.5) B->C Maintain strict pH control D RP-HPLC (Buffered Mobile Phase, pH ~7) C->D Minimize exposure to basic conditions E Lyophilize Immediately D->E Remove all solvents promptly F Store at -20°C to -80°C under Inert Gas E->F Protect from moisture and light

Caption: Workflow to maintain maleimide stability.

Strategy 1: pH Control

During all aqueous steps, maintain the pH between 6.5 and 7.5 to minimize both hydrolysis and retro-Michael reactions.[2] Use phosphate-buffered saline (PBS) or HEPES buffers within this pH range.[10]

Strategy 2: Proper Handling and Storage

  • Solvents: Dissolve maleimide-containing compounds in high-purity, anhydrous solvents like DMSO or DMF immediately before use.[2]

  • Temperature: Store all maleimide reagents and the final Mc-Val-Cit-PAB-Cl product at -20°C or below.[3]

  • Atmosphere: Store under an inert gas (argon or nitrogen) to prevent moisture exposure.[6]

Protocol 2: General Handling of Maleimide Compounds
  • Equilibration: Before opening, allow the vial of the maleimide compound to warm to room temperature to prevent moisture condensation.[3]

  • Dissolution: Dissolve the required amount of the compound in anhydrous DMSO or DMF to create a stock solution.

  • Immediate Use: Use the stock solution immediately. Do not store solutions for extended periods.[3]

  • Purification: If purification is performed using RP-HPLC, use a mobile phase buffered at a neutral pH.

  • Post-Purification: Immediately lyophilize the purified fractions to remove all water and solvents.

  • Final Storage: Store the lyophilized powder in a tightly sealed vial with desiccant at -20°C to -80°C under an inert atmosphere.[6]

Issue 3: Incomplete Peptide Coupling and Side Reactions

Incomplete reactions lead to deletion impurities, while side reactions with coupling reagents can generate other adducts.

  • Incomplete Coupling: Can be due to steric hindrance, aggregation of the growing peptide chain, or insufficient reagent concentration.[4]

  • Guanidinylation: Uronium/guanidinium-based coupling reagents like HATU and HBTU can react with the free N-terminal amine if used in excess, forming a stable guanidinium group that caps the peptide chain.[8]

Strategy 1: Optimizing Coupling Efficiency

  • Solvent Choice: Use high-purity, amine-free DMF for all synthesis steps.[11]

  • Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[4]

  • Double Coupling: For difficult couplings, such as those involving bulky amino acids, performing the coupling step twice before proceeding to the next deprotection can significantly improve yields.[4]

Strategy 2: Preventing Guanidinylation

When using HATU or similar reagents, pre-activation of the carboxylic acid before adding it to the amine component is recommended. Alternatively, avoid a large excess of the coupling reagent.[12]

Analytical and Purification Protocols

Protocol 3: RP-HPLC Method for Purity Analysis of Mc-Val-Cit-PAB-Cl

This protocol provides a general starting point for the analysis of the linker and its impurities.

ParameterCondition
Column C18, 2.6-5 µm particle size, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection UV at 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in DMSO or Mobile Phase A/B mixture
Protocol 4: Flash Chromatography for Intermediate Purification

Flash chromatography can be an effective method for purifying intermediates, such as Fmoc-Val-Cit-PAB-OH, before the final steps of the synthesis.

ParameterCondition
System Automated flash chromatography system
Cartridge C18 reversed-phase cartridge
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient Step or linear gradient based on the polarity of the target compound and impurities
Detection UV-Vis

Synthesis Workflow and Impurity Formation

The following diagram illustrates the key steps in the synthesis of Mc-Val-Cit-PAB-Cl and the points at which major impurities can arise.

Synthesis_Workflow A Fmoc-Cit-OH + PAB-OH B Fmoc-Cit-PAB-OH A->B Peptide Coupling C H-Cit-PAB-OH B->C Fmoc Deprotection D Fmoc-Val-OH + H-Cit-PAB-OH E Fmoc-Val-Cit-PAB-OH D->E Peptide Coupling (HATU) imp1 Diastereomers (Epimerization) D->imp1 Side Reaction imp2 Deletion Peptides (Incomplete Coupling) D->imp2 Incomplete Reaction F H-Val-Cit-PAB-OH E->F Fmoc Deprotection G Mc-OSu + H-Val-Cit-PAB-OH F->G Acylation imp4 Guanidinylation F->imp4 Side Reaction with excess coupling reagent H Mc-Val-Cit-PAB-OH G->H I Chlorination H->I J Mc-Val-Cit-PAB-Cl (Final Product) I->J imp3 Maleimide Hydrolysis J->imp3 During Work-up/Storage

Sources

Technical Support Center: Strategies for Stabilizing Mc-Val-Cit-PAB-Cl During Lyophilization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stabilization of the Maleimidocaproyl-Valine-Citrulline-p-Aminobenzylcarbamate (Mc-Val-Cit-PAB-Cl) linker during lyophilization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting strategies for preserving the integrity of this critical component of Antibody-Drug Conjugates (ADCs).

The Mc-Val-Cit-PAB-Cl linker is a cornerstone of modern ADC design, offering a protease-cleavable mechanism for targeted drug release.[][2] However, its multi-component structure, containing a maleimide group, a dipeptide sequence, and a self-immolative spacer, presents unique stability challenges during the stresses of freeze-drying.[3][4] Lyophilization, while essential for the long-term stability of many ADC products, can introduce stresses such as freezing, dehydration, and temperature fluctuations that can compromise the linker's structural integrity.[5][6][7][8] This guide provides a comprehensive framework for understanding and mitigating these challenges.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses common issues encountered during the lyophilization of Mc-Val-Cit-PAB-Cl and ADCs utilizing this linker.

Question 1: My ADC shows increased aggregation and fragmentation after lyophilization. What are the likely causes related to the Mc-Val-Cit-PAB-Cl linker?

Answer:

Increased aggregation and fragmentation post-lyophilization are common indicators of instability. While the monoclonal antibody (mAb) itself is a primary contributor to aggregation, the Mc-Val-Cit-PAB-Cl linker can exacerbate this issue through several mechanisms:

  • Hydrophobicity-Driven Aggregation: The Mc-Val-Cit-PAB moiety possesses significant hydrophobicity, which can promote intermolecular interactions and aggregation, particularly as water is removed during lyophilization.[3] This is more pronounced at higher drug-to-antibody ratios (DARs).

  • Linker-Payload Degradation: Degradation of the linker can lead to the formation of reactive species or expose new hydrophobic patches, both of which can initiate aggregation or fragmentation of the ADC.

  • Freeze-Thaw Stress: Uncontrolled freezing can lead to the formation of large ice crystals, which can physically stress the ADC and promote aggregation.[5] Cryoconcentration, where the ADC and other solutes become highly concentrated in the unfrozen water, can also accelerate degradation reactions.

dot

cluster_stress Lyophilization Stressors cluster_degradation Degradation Pathways Freezing Freezing Aggregation Aggregation Freezing->Aggregation Cryoconcentration Dehydration Dehydration Hydrolysis Hydrolysis Dehydration->Hydrolysis pH shifts Fragmentation Fragmentation Hydrolysis->Fragmentation Loss of Efficacy Loss of Efficacy Aggregation->Loss of Efficacy Fragmentation->Loss of Efficacy

Caption: Key stressors and resulting degradation pathways during lyophilization.

Question 2: I'm observing premature cleavage of the payload during my lyophilization cycle. Which part of the Mc-Val-Cit-PAB-Cl linker is most susceptible?

Answer:

Premature payload release is a critical failure mode. The primary sites of instability within the Mc-Val-Cit-PAB-Cl linker are the dipeptide and the PAB spacer.

  • Hydrolysis of the Val-Cit Dipeptide: The amide bond between Valine and Citrulline can be susceptible to hydrolysis, especially with shifts in pH that can occur during freezing (cryoconcentration).[4][9]

  • PAB Spacer Instability: The p-aminobenzylcarbamate (PAB) spacer is designed to be self-immolative following enzymatic cleavage of the Val-Cit bond.[10] However, it can also be susceptible to hydrolysis under certain conditions, leading to premature drug release.

To mitigate this, careful control of the formulation pH is crucial. The use of appropriate buffering agents that maintain their buffering capacity in the frozen state is highly recommended.

Question 3: How can I design a formulation to specifically protect the Mc-Val-Cit-PAB-Cl linker during lyophilization?

Answer:

A well-designed formulation is the most effective strategy for stabilizing your ADC. This involves the rational selection of excipients that act as cryoprotectants and lyoprotectants.

  • Cryoprotectants: These excipients protect the ADC from the stresses of freezing. Sugars like sucrose and trehalose are excellent choices.[11][12] They form a glassy matrix during freezing, which inhibits ice crystal growth and reduces molecular mobility, thereby preventing aggregation and degradation.

  • Lyoprotectants: These excipients protect the ADC during the drying phase by replacing the water molecules that form hydrogen bonds with the protein, thus preserving its native structure.[13][14] Sucrose and trehalose also serve as effective lyoprotectants.[11]

  • Bulking Agents: Mannitol is often used as a bulking agent to provide a robust and elegant cake structure.[12] However, it is a crystalline excipient and should be used in combination with an amorphous stabilizer like sucrose or trehalose to prevent protein destabilization.

  • Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can be included at low concentrations (typically 0.01-0.1%) to minimize surface-induced aggregation at the ice-water interface.[12]

  • Buffers: Choose a buffer system with a pKa close to the desired formulation pH and one that does not crystallize upon freezing. Histidine and citrate buffers are often good choices. Phosphate buffers can be problematic due to their propensity to crystallize and cause significant pH shifts during freezing.[15]

Excipient ClassExampleTypical ConcentrationPrimary Function
Cryo/LyoprotectantSucrose, Trehalose5-10% (w/v)Vitrification, Water Replacement[11][12]
Bulking AgentMannitol2-5% (w/v)Cake Structure[12]
SurfactantPolysorbate 20/800.01-0.1% (w/v)Prevents Interfacial Stress[12]
BufferHistidine, Citrate10-25 mMpH Control

Frequently Asked Questions (FAQs)

What is the ideal residual moisture content for a lyophilized ADC product containing Mc-Val-Cit-PAB-Cl?

Generally, a residual moisture content of <1-2% is targeted for lyophilized biologics to ensure long-term stability by minimizing molecular mobility and degradative chemical reactions.

How does the Drug-to-Antibody Ratio (DAR) affect the lyophilization strategy for an ADC with this linker?

A higher DAR increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[3] Formulations for high-DAR ADCs may require higher concentrations of cryo/lyoprotectants and careful optimization of the freezing rate to prevent aggregation.

Can I use the same lyophilization cycle for my unconjugated antibody and my ADC?

Not necessarily. The conjugation of the linker-drug can alter the thermal properties (e.g., glass transition temperature, Tg') of the ADC compared to the naked mAb. Therefore, the lyophilization cycle, particularly the primary drying temperature, may need to be adjusted. It is crucial to perform thermal analysis (DSC or FDM) on the final ADC formulation to determine its critical temperatures.

Experimental Protocols

Protocol 1: Formulation Screening for Lyophilization Stability

  • Prepare Buffer: Prepare a stock solution of your chosen buffer (e.g., 20 mM Histidine, pH 6.0).

  • Prepare Excipient Stocks: Prepare sterile, filtered stock solutions of cryoprotectants (e.g., 20% sucrose), bulking agents (e.g., 10% mannitol), and surfactants (e.g., 1% Polysorbate 20).

  • Formulate ADC: Dialyze or buffer-exchange your ADC into the chosen buffer. Adjust the ADC concentration to the target final concentration.

  • Create Formulation Matrix: In sterile vials, create a matrix of formulations by adding different combinations and concentrations of the excipient stocks to the ADC solution. Include a control formulation with no added stabilizers.

  • Lyophilization: Lyophilize all formulations using a conservative, well-characterized cycle.

  • Reconstitution and Analysis: Reconstitute the lyophilized cakes with sterile water. Analyze the samples immediately post-reconstitution and after a period of accelerated stability testing (e.g., 40°C for 2 weeks). Key analytical methods include:

    • Size Exclusion Chromatography (SEC-HPLC): To quantify aggregation and fragmentation.[16]

    • Reversed-Phase HPLC (RP-HPLC): To assess linker-drug integrity and detect premature cleavage.[16][17]

    • Karl Fischer Titration: To determine residual moisture content.

    • Visual Inspection: For cake appearance and reconstitution time.

Protocol 2: Determination of Critical Temperatures using Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare your final, optimized ADC formulation.

  • DSC Analysis:

    • Accurately weigh a small amount of the liquid formulation into a DSC pan.

    • Cool the sample to a low temperature (e.g., -70°C) at a controlled rate.

    • Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow.

  • Data Analysis: Determine the glass transition temperature of the maximally freeze-concentrated solute (Tg'). The primary drying shelf temperature must be maintained below this temperature to prevent cake collapse.

dot

cluster_workflow Lyophilization Development Workflow Formulation Screening Formulation Screening Thermal Analysis (DSC) Thermal Analysis (DSC) Formulation Screening->Thermal Analysis (DSC) Optimized Formulation Cycle Development Cycle Development Thermal Analysis (DSC)->Cycle Development Determine Tg' Post-Lyo Analysis Post-Lyo Analysis Cycle Development->Post-Lyo Analysis Lyophilized Product Post-Lyo Analysis->Formulation Screening Iterative Optimization

Caption: A typical workflow for developing a stable lyophilized ADC product.

References

  • Mc-Val-Cit-PABC-PNP Enzyme Cleavable Linker for ADC. (URL: [Link])

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice. (URL: [Link])

  • Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method. (URL: [Link])

  • (a) The chemical structure of two different drug linker... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC - PubMed Central. (URL: [Link])

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC - NIH. (URL: [Link])

  • Lyophilized peptide formulations - Google P
  • Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC - NIH. (URL: [Link])

  • Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC. (URL: [Link])

  • Controlled freezing of ADCs - Single Use Support. (URL: [Link])

  • Improving stability of antibody-drug conjugates in mouse models - Research Communities. (URL: [Link])

  • Lyo 101: Challenges & Solutions in Lyophilization Cycle Development. (URL: [Link])

  • Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization - PMC. (URL: [Link])

  • Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (URL: [Link])

  • Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development - BDMAI. (URL: [Link])

  • For Lyophilization, Excipients Really Do Matter - BioPharm International. (URL: [Link])

  • Protective Effects of Cryoprotectants and Lyoprotectants on the Survival of Persipeptide Producing Streptomyces zagrosensis UTMC 1154 - PubMed. (URL: [Link])

  • Analytical Characterization of Antibody Drug Conjugates. (URL: [Link])

  • Freeze drying ADCs: points to consider for industrial applications - Manufacturing Chemist. (URL: [Link])

  • Analytical methods for physicochemical characterization of antibody drug conjugates - PMC. (URL: [Link])

  • (PDF) Effectiveness of Lyoprotectants in Protein Stabilization During Lyophilization. (URL: [Link])

  • Cleavable linkers in antibody–drug conjugates - David Spring's group. (URL: [Link])

  • Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC - NIH. (URL: [Link])

  • Lyophilization method to improve excipient crystallization - Google P
  • Challenges And Solutions In Lyophilization Development For Antibody-Drug Conjugates (ADCs) - Outsourced Pharma. (URL: [Link])

  • Analytical Techniques for Antibody-Drug Conjugates - Pharma Focus America. (URL: [Link])

  • Lyophilization Development: Quality by Design Approach – April, 2020 - CuriRx. (URL: [Link])

  • Cryoprotectants – Knowledge and References - Taylor & Francis. (URL: [Link])

  • ADC Formulation Development - ProJect Pharmaceutics. (URL: [Link])

  • Effects of buffers on spray-freeze-dried/lyophilized high concentration protein formulations. (URL: [Link])

  • Pharmaceutical Development of Antibody Drug Conjugates - Freeze Dryer Webinar - Dr. Greg Sacha - YouTube. (URL: [Link])

  • (PDF) Recent Development of Optimization of Lyophilization Process - ResearchGate. (URL: [Link])

  • A freeze-drying process for an ADC - Google P

Sources

Validation & Comparative

A Head-to-Head Comparison for ADC Developers: Mc-Val-Cit-PAB-Cl vs. Hydrazone Linkers

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide

For researchers, scientists, and drug development professionals in the field of Antibody-Drug Conjugates (ADCs), the choice of linker is a critical decision that profoundly impacts therapeutic efficacy and safety. An ideal linker must ensure the ADC remains intact in systemic circulation, only to release its cytotoxic payload upon reaching the target tumor cell. This guide provides a comprehensive, data-driven comparison of two prominent cleavable linkers: the enzymatically-cleavable Mc-Val-Cit-PAB-Cl and the pH-sensitive hydrazone linkers.

The Dichotomy of Drug Release: A Tale of Two Chemistries

The fundamental difference between these two linker classes lies in their mechanism of cleavage, a distinction that dictates their performance profile. The Mc-Val-Cit-PAB-Cl linker is a sophisticated system designed for enzymatic release, while hydrazone linkers rely on the acidic environment of intracellular compartments.

Mc-Val-Cit-PAB-Cl: Precision Cleavage by Tumor-Associated Enzymes

The maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate-chloromethyl (Mc-Val-Cit-PAB-Cl) linker is a state-of-the-art system that leverages the overexpression of certain proteases in the tumor microenvironment.[1] Specifically, the dipeptide Valine-Citrulline (Val-Cit) sequence is a substrate for Cathepsin B, a lysosomal cysteine protease frequently upregulated in various cancer cells.[1][]

Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the PAB spacer. This initial cleavage triggers a self-immolative cascade of the PAB spacer, leading to the release of the active payload.[3] This enzymatic specificity provides a high degree of tumor-selective drug release, minimizing off-target toxicity.[4]

Hydrazone Linkers: Exploiting the pH Gradient

Hydrazone linkers represent an earlier generation of cleavable linker technology, predicated on the pH differential between the bloodstream (pH ~7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[5][] The hydrazone bond is relatively stable at neutral pH but undergoes rapid hydrolysis under acidic conditions, liberating the conjugated payload.[][] While elegant in its simplicity, this mechanism is not without its drawbacks, primarily concerning the linker's stability in circulation.[5][8]

Performance Benchmarking: Stability, Release Kinetics, and Bystander Effect

The ultimate utility of a linker is determined by its performance in key areas: plasma stability, the efficiency of intracellular drug release, and the potential for a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells.

Plasma Stability: The Achilles' Heel of Hydrazone Linkers

A critical requirement for any ADC linker is high stability in the bloodstream to prevent premature payload release, which can lead to systemic toxicity and a reduced therapeutic index. In this regard, the Mc-Val-Cit-PAB linker demonstrates clear superiority over hydrazone linkers.

One study directly comparing the two found that a Val-Cit linker was over 100 times more stable in human plasma than a comparable hydrazone linker.[4] Further evidence suggests that ADCs with Val-Cit linkers can exhibit minimal drug loss, with less than 2% of the payload being released over a 10-day incubation in buffer.[9]

In contrast, the inherent pH sensitivity of hydrazone linkers makes them susceptible to gradual hydrolysis even at the slightly basic pH of blood. For example, a phenylketone-derived hydrazone linker was reported to have a half-life of approximately 2 days in human and mouse plasma.[10] This relative instability has been a significant factor in the move towards more stable linker chemistries in next-generation ADCs.[11]

Linker TypePlasma StabilityKey Considerations
Mc-Val-Cit-PAB-Cl High (t½ > 10 days in some studies)Enzymatic cleavage provides a robust mechanism for maintaining stability in circulation.
Hydrazone Low to Moderate (t½ of ~2 days for some variants)Susceptible to gradual hydrolysis at physiological pH, leading to premature drug release.
Intracellular Drug Release: A Matter of Mechanism

The efficiency of payload release within the target cell is paramount for therapeutic efficacy. Both linker types are designed for intracellular cleavage, but their kinetics and specificity differ.

The enzymatic cleavage of the Val-Cit linker by Cathepsin B is a highly efficient process within the lysosome. The rate of cleavage can be influenced by the specific payload and the overall ADC structure, but it is generally rapid once the ADC has been internalized and trafficked to the lysosome.

Hydrazone linkers, on the other hand, rely on the progressively acidic environment as the endosome matures into a lysosome. The rate of hydrolysis is pH-dependent, with faster release occurring at lower pH values. While effective, this mechanism can be less specific than enzymatic cleavage, as any sufficiently acidic compartment could potentially trigger drug release.

The Bystander Effect: A Double-Edged Sword

The bystander effect, the ability of a released payload to diffuse out of the target cell and kill neighboring antigen-negative cells, can be a significant advantage in treating heterogeneous tumors.[12] This effect is largely dependent on the physicochemical properties of the released payload (e.g., membrane permeability) and the ability of the linker to release the payload in its native, active form.[13]

Both Mc-Val-Cit-PAB and hydrazone linkers are capable of mediating a bystander effect, as they are designed to release the unmodified payload. The efficiency of the bystander effect is therefore more closely tied to the nature of the payload itself rather than the linker's cleavage mechanism, assuming efficient intracellular release. However, the superior plasma stability of the Val-Cit linker ensures that more of the ADC reaches the tumor microenvironment, potentially leading to a more pronounced and targeted bystander effect.

Experimental Protocols for Linker Evaluation

To empirically compare the performance of Mc-Val-Cit-PAB-Cl and hydrazone linkers, a series of well-defined in vitro assays are essential.

Plasma Stability Assay

This assay is crucial for determining the linker's stability in a physiologically relevant matrix.

Methodology:

  • Incubation: Incubate the ADC (e.g., 1 mg/mL) in human plasma at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).

  • ADC Capture: Isolate the ADC from the plasma matrix using an immunoaffinity capture method. This can be achieved using protein A/G magnetic beads or a target-specific antibody immobilized on a solid support.

  • Analysis by LC-MS: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates payload release.

  • Data Analysis: Plot the average DAR as a function of time to determine the half-life (t½) of the linker in plasma.

Intracellular Cleavage Assay

This assay evaluates the efficiency of payload release within the target cell's lysosomal compartment.

Methodology:

  • Lysosomal Lysate Preparation: Prepare a lysosomal-rich fraction from target cancer cells known to overexpress Cathepsin B.

  • Incubation: Incubate the ADC with the lysosomal lysate at 37°C in an appropriate assay buffer (e.g., pH 5.0 to mimic the lysosomal environment).

  • Sample Processing: At various time points, stop the reaction (e.g., by adding a protease inhibitor or by protein precipitation with organic solvent).

  • Quantification of Released Payload: Analyze the supernatant for the presence of the free payload using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload over time to determine the rate of enzymatic cleavage.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 7.4, 6.0, 5.0, and 4.5) to mimic the physiological and intracellular environments.

  • Incubation: Incubate the ADC in each buffer at 37°C.

  • Sample Processing: At various time points, take aliquots and immediately neutralize the pH (for the acidic samples) to stop further hydrolysis.

  • Quantification of Released Payload: Analyze the samples for the presence of the free payload using LC-MS/MS.

  • Data Analysis: Plot the percentage of released payload over time at each pH to determine the hydrolysis rate as a function of pH.

Bystander Effect Assay

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture System: Establish a co-culture of antigen-positive (target) and antigen-negative (bystander) cancer cells. The bystander cells should be labeled with a fluorescent marker (e.g., GFP) for easy identification.

  • ADC Treatment: Treat the co-culture with varying concentrations of the ADC.

  • Cell Viability Assessment: After a defined incubation period (e.g., 72-96 hours), assess the viability of both the target and bystander cell populations using flow cytometry or high-content imaging.

  • Data Analysis: Quantify the reduction in the viability of the bystander cells as a function of ADC concentration to determine the potency of the bystander effect.

Visualizing the Mechanisms and Workflows

cluster_val_cit Mc-Val-Cit-PAB-Cl Cleavage Pathway cluster_hydrazone Hydrazone Linker Cleavage Pathway ADC_VC ADC Internalization Lysosome_VC Trafficking to Lysosome ADC_VC->Lysosome_VC CathepsinB Cathepsin B Cleavage of Val-Cit Lysosome_VC->CathepsinB SelfImmolation PAB Self-Immolation CathepsinB->SelfImmolation PayloadRelease_VC Active Payload Release SelfImmolation->PayloadRelease_VC ADC_H ADC Internalization Endosome Endosomal Acidification (pH 6.0-5.5) ADC_H->Endosome Lysosome_H Lysosomal Acidification (pH 5.0-4.5) Endosome->Lysosome_H Hydrolysis Hydrazone Hydrolysis Lysosome_H->Hydrolysis PayloadRelease_H Active Payload Release Hydrolysis->PayloadRelease_H

Caption: Cleavage mechanisms of Mc-Val-Cit-PAB-Cl and hydrazone linkers.

cluster_workflow Linker Performance Evaluation Workflow cluster_stability Plasma Stability cluster_cleavage Intracellular Cleavage cluster_bystander Bystander Effect Start ADC with Mc-Val-Cit-PAB-Cl or Hydrazone Linker IncubatePlasma Incubate in Plasma (37°C) Start->IncubatePlasma IncubateLysate Incubate with Lysate (pH 5.0) or Acidic Buffer Start->IncubateLysate CoCulture Co-culture Target & Bystander Cells Start->CoCulture CaptureADC Immunoaffinity Capture IncubatePlasma->CaptureADC LCMS_DAR LC-MS Analysis (DAR) CaptureADC->LCMS_DAR EndStability EndStability LCMS_DAR->EndStability Stability Data QuantifyPayload LC-MS/MS of Free Payload IncubateLysate->QuantifyPayload EndCleavage EndCleavage QuantifyPayload->EndCleavage Cleavage Kinetics TreatADC Treat with ADC CoCulture->TreatADC AssessViability Flow Cytometry/ Imaging TreatADC->AssessViability EndBystander EndBystander AssessViability->EndBystander Bystander Potency

Caption: Experimental workflow for benchmarking ADC linkers.

Conclusion: A Clear Winner for Modern ADC Development

While hydrazone linkers played a pivotal role in the early days of ADC development and can still be effective in certain contexts, the experimental evidence overwhelmingly favors the Mc-Val-Cit-PAB-Cl linker for modern ADC design. Its superior plasma stability translates to a wider therapeutic window and reduced off-target toxicity. The highly specific enzymatic cleavage mechanism ensures efficient and targeted payload release within cancer cells.

For researchers and drug developers aiming to create the next generation of safe and effective ADCs, a deep understanding of these linker technologies is paramount. The Mc-Val-Cit-PAB-Cl system, with its robust performance profile, represents a more refined and reliable choice for advancing promising ADC candidates into the clinic.

References

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (n.d.). PubMed Central (PMC). [Link]

  • ADC Chemical Stability Analysis Service. (n.d.). Creative Biolabs. [Link]

  • Antibody-drug Conjugates: Recent advances in linker chemistry. (2021). PubMed Central (PMC). [Link]

  • New traceless hydrazone linkers for solid-phase synthesis. (n.d.). Institute of Molecular and Translational Medicine. [Link]

  • Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research. (n.d.). PubMed Central (PMC). [Link]

  • pH-Sensitive Linker Synthesis Service. (n.d.). Creative Biolabs. [Link]

  • Linkers for ADCs. (n.d.). NJ Bio, Inc. [Link]

  • Antibody–drug conjugates: Recent advances in linker chemistry. (2021). PubMed Central (PMC). [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). PubMed Central (PMC). [Link]

  • ADC Panoramic Overview-Linker. (2022). Creative Biolabs. [Link]

  • Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. (n.d.). PubMed Central (PMC). [Link]

  • ADC Plasma Stability Assay. (n.d.). iQ Biosciences. [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. (n.d.). PubMed Central (PMC). [Link]

  • Cleavable linkers in antibody-drug conjugates. (n.d.). David Spring's group. [Link]

  • Analytical methods for physicochemical characterization of antibody drug conjugates. (n.d.). PubMed Central (PMC). [Link]

  • Trop2-Based Antibody–Drug Conjugates: Emerging Strategy and Progress in Triple-Negative Breast Cancer Therapy. (n.d.). MDPI. [Link]

  • An enzymatic deconjugation method for the analysis of small molecule active drugs on antibody-drug conjugates. (2016). PubMed Central (PMC). [Link]

  • A high-throughput lysosome trafficking assay guides ligand selection and elucidates differences in CD22-targeted nanodelivery. (2024). National Institutes of Health (NIH). [Link]

  • Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates. (n.d.). PubMed Central (PMC). [Link]

  • Advances in ADC Linker Research. (2024). AxisPharm. [Link]

  • Cathepsin B Processing Is Required for the In Vivo Efficacy of Albumin–Drug Conjugates. (n.d.). American Chemical Society. [Link]

  • Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody–Drug Conjugates. (n.d.). American Association for Cancer Research. [Link]

  • Intracellular Released Payload Influences Potency and Bystander-Killing Effects of Antibody-Drug Conjugates in Preclinical Models. (n.d.). American Association for Cancer Research. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Mc-Val-Cit-PAB-Cl

Author: BenchChem Technical Support Team. Date: February 2026

As drug development professionals, our work with innovative molecules like Mc-Val-Cit-PAB-Cl is pivotal in advancing targeted cancer therapies. This protease-cleavable linker is a cornerstone in the design of many antibody-drug conjugates (ADCs), enabling the precise delivery of potent cytotoxic agents to tumor cells.[][2][3] The very mechanism that makes this linker effective—its ability to release a cell-killing payload within a target cell—necessitates a rigorous and informed approach to its handling and disposal.[4][][6]

This guide provides a comprehensive, step-by-step framework for the proper disposal of Mc-Val-Cit-PAB-Cl and its associated waste. Our objective is to move beyond mere compliance and instill a culture of safety grounded in the scientific principles of containment, decontamination, and validated disposal. The procedures outlined here are designed to protect you, your colleagues, and the environment from inadvertent exposure to a compound that, while a powerful tool in research, is classified as harmful and an irritant.[7][8]

The Hazard Profile: Why We Treat This Linker with Caution

Mc-Val-Cit-PAB-Cl is not an inert chemical. It is an active component of a sophisticated drug delivery system. Safety Data Sheets (SDS) classify it as harmful if swallowed, a cause of skin irritation, a source of serious eye irritation, and potentially causing respiratory irritation.[7] However, its risk profile extends beyond these immediate classifications.

The core principle guiding its disposal is to handle it as a potent cytotoxic compound . This is because it is intrinsically linked to highly potent molecules, such as monomethyl auristatin E (MMAE), which are designed to be cytotoxic.[9][] The valine-citrulline (Val-Cit) dipeptide within the linker is specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are highly expressed in cancer cells, to release the active drug.[2] Therefore, all waste streams must be managed with the assumption that they are contaminated with a potentially hazardous substance.

The Core Strategy: Containment and Segregation at the Source

Effective disposal begins the moment waste is generated. The primary goal is to prevent the uncontrolled spread of the chemical.[11] All waste materials that have come into contact with Mc-Val-Cit-PAB-Cl must be segregated into dedicated, clearly labeled containers for cytotoxic/hazardous chemical waste. Mixing this waste with general laboratory trash is a critical error that can lead to widespread contamination and potential exposure.[12][13]

The following table summarizes the primary waste streams and their proper containment:

Waste StreamExamples of Contaminated ItemsRecommended ContainerFinal Disposal Method
Solid Waste Gloves, disposable lab coats, bench paper, weigh boats, pipette tips, contaminated vials.Labeled, leak-proof cytotoxic waste container (often yellow or purple) with a secure lid.[14]High-temperature incineration by a licensed hazardous waste contractor.
Liquid Waste Unused stock solutions, contaminated buffers, first-rinse from glassware decontamination.Labeled, sealed, and chemically compatible hazardous waste container (e.g., HDPE).Collection and disposal by a licensed hazardous waste contractor, typically via incineration.
Sharps Waste Needles, syringes, scalpels, contaminated glass Pasteur pipettes, or broken glassware.Puncture-resistant, labeled sharps container specifically designated for cytotoxic waste (often purple-lidded).[14][15]High-temperature incineration by a licensed hazardous waste contractor.

The Disposal Workflow: A Step-by-Step Protocol

Adherence to a systematic workflow ensures that every step, from personal protection to final disposal, is executed safely and effectively.

Step 1: Personal Protective Equipment (PPE) - Your First Defense

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is non-negotiable and serves to prevent dermal, ocular, and respiratory exposure.[7]

  • Gloves: Double-gloving with nitrile gloves is mandatory. The outer glove should be removed and disposed of immediately after a task is completed.[16]

  • Eye Protection: ANSI-rated safety glasses or goggles are required.

  • Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric, should be worn.

  • Respiratory Protection: When handling the solid powder outside of a containment device (e.g., chemical fume hood or biological safety cabinet), a NIOSH-approved respirator is necessary to prevent inhalation.[7][17]

Step 2: Decontamination - Inactivation of Residual Material

Work surfaces and non-disposable equipment (e.g., glassware, stir bars) require thorough decontamination to remove and inactivate any residual Mc-Val-Cit-PAB-Cl. Studies have shown that even trace amounts of cytotoxic compounds can persist on surfaces, posing an exposure risk.[18][19]

Validated Decontamination Protocol:

  • Initial Wipe-Down: Carefully wipe the surface or item with a disposable towel saturated with 70% isopropyl alcohol to remove gross contamination. Dispose of the towel as solid cytotoxic waste.

  • Chemical Inactivation: Prepare a fresh solution of 0.5% sodium hypochlorite . Liberally apply it to the surface and allow a contact time of at least 10 minutes.

  • Neutralization: Following the hypochlorite treatment, apply a fresh solution of 1% sodium thiosulfate to neutralize the bleach and prevent corrosion of surfaces.

  • Final Rinse: Rinse the surface thoroughly with purified water. Rationale: This multi-step process ensures that the compound is not just removed, but chemically altered, rendering it inactive. While various cleaning solutions exist, this combination is a well-established method for decontaminating surfaces exposed to potent compounds.[20][21]

Step 3: Waste Packaging and Labeling for Final Disposal

Proper packaging and labeling are critical for regulatory compliance and ensuring the safety of personnel who will handle the waste downstream.[22]

  • Secure Containment: Ensure all waste containers are securely sealed. Bags should be tied shut, and rigid containers should have their lids tightly fastened.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste - Cytotoxic." The label must include the chemical name (Mc-Val-Cit-PAB-Cl) and the appropriate hazard pictograms (e.g., skull and crossbones, health hazard).[22]

  • Storage: Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic until they are collected by your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.

The entire disposal process should be governed by your institution's specific policies and in compliance with federal and local regulations, such as those from the EPA and OSHA.[23][24][25]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed plan is essential.

  • In Case of a Spill:

    • Alert personnel in the immediate area and restrict access.

    • Wearing full PPE, cover the spill with absorbent material from a chemical spill kit.

    • Working from the outside in, apply the decontamination solution (0.5% sodium hypochlorite) to the spill area.

    • Allow adequate contact time (at least 10 minutes) before carefully collecting all contaminated materials into a cytotoxic waste container.

    • Perform the full three-step decontamination of the affected area.

  • In Case of Personnel Exposure:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7][17]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][17]

    • Inhalation: Move the affected person to fresh air immediately.[17]

    • In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making and procedural flow for handling waste generated from work with Mc-Val-Cit-PAB-Cl.

G start Experiment Generates Mc-Val-Cit-PAB-Cl Waste ppe Is Full PPE Being Worn? (Double Gloves, Coat, Eye Protection) start->ppe stop STOP Don PPE Before Proceeding ppe->stop No waste_type Determine Waste Type ppe->waste_type Yes stop->ppe solid Solid Waste (Gloves, Tips, Bench Paper) waste_type->solid Solid liquid Liquid Waste (Solutions, Rinsate) waste_type->liquid Liquid sharps Sharps Waste (Needles, Glassware) waste_type->sharps Sharps solid_container Place in Labeled Cytotoxic Solid Waste Bin (Yellow/Purple) solid->solid_container liquid_container Place in Labeled Hazardous Liquid Waste Bottle liquid->liquid_container sharps_container Place in Labeled Cytotoxic Sharps Container (Purple-Lidded) sharps->sharps_container storage Securely Seal and Store in Designated Hazardous Waste Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Certified Waste Contractor storage->pickup

Caption: Disposal Workflow for Mc-Val-Cit-PAB-Cl Waste.

References

  • SAFETY D
  • Safety Data Sheet - MedchemExpress.com (MC-Val-Cit-PAB).
  • Safety Data Sheet - MedchemExpress.com (Val-Cit-PAB-MMAE).
  • Mc-Val-Cit-PAB-Cl - (CAS 1639351-92-0) | ADC Linker - BOC Sciences.
  • Mc-Val-Cit-PAB-Cl | ADC Linker - MedchemExpress.com.
  • Guidelines on Handling Hazardous Drugs - ASHP.
  • Mc-Val-Cit-PAB (CAS Number: 159857-80-4) | Cayman Chemical.
  • Mc-Val-Cit-PAB-Cl - TargetMol.
  • A new and simple non-chromatographic method for isolation of drug/linker constructs: vc-MMAE evalu
  • Surface contamination of chemotherapy drug vials and evaluation of new vial-cleaning techniques: results of three studies - PubMed.
  • How to Safely Handle Your Antibody Drug Conjug
  • Hazardous Drugs - Overview | Occupational Safety and Health Administr
  • The challenge of handling highly potent API and ADCs in analytical chemistry | Eurofins.
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities - EPA.
  • Hazardous Drugs - Standards | Occupational Safety and Health Administr
  • A decontamination process adding a tensioactive agent and isopropanol to a closed-system drug transfer device for better control of isolator contamination. A prospective, parallel study - PubMed Central.
  • Guide to Cytotoxic Waste Compliance - Daniels Health.
  • Antibody-drug conjug
  • Tackling antineoplastic drugs' contamination in healthcare settings: New insights on surface cleaning approaches - PubMed.
  • Guidelines for Cytotoxic (Antineoplastic)
  • Cytotoxic Waste Disposal Guidelines - Daniels Health.
  • MC-Val-Cit-PAB-MMAE - (CAS 646502-53-6) | ADC Cytotoxin - BOC Sciences.
  • How Should Cytotoxic Waste be Disposed of? - Sharpsmart.
  • Efficacy of Four Cleaning Solutions for the Decontamination of Selected Cytotoxic Drugs on the Different Surfaces of an Autom
  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry | VelocityEHS.
  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • MPB-vc-PAB-MMAE | ADC Cytotoxin with Linker - BOC Sciences.
  • Val-Cit-PAB-MMAE (CAT#: ADC-S-079)

Sources

A Senior Application Scientist's Guide to Handling Mc-Val-Cit-PAB-Cl: A Framework for Safety and Control

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Hazard Profile

Mc-Val-Cit-PAB-Cl (Maleimidocaproyl-Valine-Citrulline-p-aminobenzyloxycarbonyl-chloride) is a critical component in the field of targeted cancer therapeutics. It serves as a cleavable linker, a sophisticated chemical bridge that connects a monoclonal antibody to a highly potent cytotoxic drug, forming an Antibody-Drug Conjugate (ADC).[][2] The Val-Cit dipeptide sequence is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[3] This targeted cleavage mechanism ensures that the cytotoxic payload is released preferentially inside cancer cells, maximizing efficacy while minimizing systemic toxicity.[3]

However, the very potency that makes ADCs effective therapeutic agents demands a rigorous and informed approach to laboratory safety. The primary risk associated with Mc-Val-Cit-PAB-Cl is not just its own chemical reactivity, but its role as a carrier for some of the most potent small molecule cytotoxins used in oncology, such as auristatins (e.g., MMAE).[4] Therefore, all handling procedures must be designed with the highest potential hazard in mind—that of the final, fully conjugated, and highly toxic ADC.

This guide provides a comprehensive operational framework for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation, empowering you to build a self-validating system of safety and control in your laboratory.

Part 1: The Foundational Principle - A Hierarchy of Controls

Effective safety is not merely about wearing the right gloves; it is a systematic process of risk reduction. The universally accepted model for this is the Hierarchy of Controls, which prioritizes strategies that remove or reduce the hazard at its source. Personal Protective Equipment (PPE), while essential, is the final line of defense. Your primary goal should always be to minimize the potential for exposure through engineering and administrative controls.

HierarchyOfControls cluster_1 Elimination Elimination (Most Effective) Substitution Substitution Elim_exp Physically remove the hazard Elimination->Elim_exp Engineering Engineering Controls Sub_exp Replace the hazard Substitution->Sub_exp Administrative Administrative Controls Eng_exp Isolate people from the hazard Engineering->Eng_exp PPE Personal Protective Equipment (Least Effective) Admin_exp Change the way people work Administrative->Admin_exp PPE_exp Protect the worker with personal clothing PPE->PPE_exp

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Part 2: Hazard Identification and Risk Assessment

Before any work begins, a thorough risk assessment is mandatory. The Safety Data Sheet (SDS) for Mc-Val-Cit-PAB or a closely related analogue provides critical hazard information. The SDS for Mc-Val-Cit-PAB indicates it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Key Hazards to Assess:

  • Chemical Reactivity: The maleimide group is reactive.

  • Inhalation: As a solid, the compound can be aerosolized, particularly during weighing.[6] This is a primary route of exposure.

  • Dermal Contact: The compound is a skin irritant, and absorption is a potential risk.[5]

  • Payload Toxicity: Once conjugated, the ADC possesses the high toxicity of its payload. All procedures must account for this eventual hazard level.

Part 3: Engineering Controls - Your First Line of Defense

Engineering controls are designed to isolate you from the hazard. For a potent compound like Mc-Val-Cit-PAB-Cl, open bench work is unacceptable for any step involving the solid material or concentrated solutions.

  • Weighing Powders: All weighing of the solid linker must be performed in a containment ventilated enclosure (CVE) , also known as a powder hood, or an isolator .[7][8] These systems are designed with negative pressure to pull airborne particles away from the operator's breathing zone.

  • Handling Liquids: Preparation of stock solutions and conjugation reactions should be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) that is vented to the outside.[7][8] This protects against inhalation of aerosols that can be generated during pipetting, vortexing, or other manipulations.[6]

Control DeviceRecommended UseKey Principle
Containment Ventilated Enclosure (CVE) Weighing of solid Mc-Val-Cit-PAB-Cl.Negative pressure airflow protects the operator from inhaling powder.
Isolator Weighing and handling of highly potent solids.Provides a complete physical barrier between the operator and the material.[9]
Chemical Fume Hood Preparing solutions, performing reactions.Protects the user from inhaling chemical vapors and aerosols.
Class II BSC (Vented) Aseptic handling of ADCs.Provides operator, product, and environmental protection.[7]

Part 4: Personal Protective Equipment (PPE) - The Essential Barrier

PPE is required for all stages of handling Mc-Val-Cit-PAB-Cl, even when using engineering controls. The selection of appropriate PPE is critical and must be based on the specific task being performed.

Core PPE Requirements
PPE ItemSpecificationRationale and Causality
Gloves Double-gloving with two pairs of nitrile gloves tested to ASTM D6978 standards.[10][11]The ASTM D6978 standard is the benchmark for assessing resistance to chemotherapy drug permeation, which is far more stringent than standard medical glove tests.[12] Double-gloving provides a critical safety layer; if the outer glove is torn or contaminated, the inner glove protects the skin. Change outer gloves immediately upon known contamination or every 30-60 minutes during extended procedures.[13]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects the body from splashes and aerosol contamination. A solid-front, back-closing design eliminates gaps. Gowns must be disposable to prevent cross-contamination of other areas.[14]
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields (minimum). Chemical splash goggles are required for tasks with a higher splash risk. A full face shield should be worn over goggles when handling larger volumes.Protects mucous membranes of the eyes from splashes and aerosols. Standard prescription glasses are not a substitute for safety glasses.
Respiratory Protection A NIOSH-approved N95 respirator is mandatory when weighing the solid compound, even within a CVE, and for cleaning spills of the powder.[15]The primary risk from the solid is inhalation of fine particles. An N95 respirator filters at least 95% of airborne particles and is essential to prevent respiratory tract exposure.[15] A surgical mask provides no respiratory protection from chemical powders.

Part 5: Operational and Disposal Plans

A safe workflow requires meticulous planning from receipt of the chemical to the disposal of all associated waste.

Step-by-Step Handling Protocol

HandlingWorkflow cluster_workflow Safe Handling Workflow for Mc-Val-Cit-PAB-Cl Receiving 1. Receiving & Storage Prep 2. Pre-Use Preparation Receiving->Prep Weighing 3. Weighing (Solid) Prep->Weighing Solubilizing 4. Solubilization Weighing->Solubilizing Reaction 5. Conjugation Reaction Solubilizing->Reaction Cleanup 6. Post-Use Decontamination Reaction->Cleanup Doffing 7. PPE Doffing Cleanup->Doffing Disposal 8. Waste Disposal Doffing->Disposal

Caption: A systematic workflow ensures safety at every stage of handling.

  • Receiving and Storage:

    • Upon receipt, visually inspect the outer packaging for any damage.

    • Don a single pair of gloves before handling the secondary container.

    • Store the compound in a designated, clearly labeled area for potent compounds, separate from other reagents.[7] The storage area should be under negative pressure if possible.

    • Maintain a chemical inventory.

  • Weighing the Solid Compound (Highest Risk Step):

    • Location: Inside a CVE or isolator.

    • PPE: Full PPE is required: double ASTM-rated gloves, disposable gown, goggles, and an N95 respirator.

    • Procedure:

      • Decontaminate the work surface of the CVE before starting.

      • Use a plastic-backed absorbent liner on the work surface.

      • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

      • Use dedicated spatulas and weigh paper.

      • Carefully transfer the required amount to a tared container. Avoid any actions that could create dust.

      • Close the primary container tightly. Decontaminate the exterior of the vial and any tools used with a wipe moistened with 70% isopropyl alcohol before removing them from the CVE.

      • Place all disposable items (weigh paper, contaminated wipes) into a sealed bag inside the CVE before disposal.

  • Solubilization and Dilution:

    • Location: Inside a chemical fume hood.

    • PPE: Double gloves, gown, and eye protection.

    • Procedure:

      • Add solvent to the vial containing the weighed solid using a pipette.

      • Cap the vial and mix gently (vortex or sonicate) to fully dissolve.

      • All subsequent dilutions and transfers should be performed within the fume hood.

  • Spill Management:

    • Have a dedicated spill kit for cytotoxic drugs readily accessible.

    • For Powders:

      • Evacuate and secure the area. Do not attempt to dry sweep.

      • Don full PPE, including an N95 respirator.

      • Gently cover the spill with absorbent pads from the kit.

      • Wet the pads with a mild detergent solution to prevent dust generation.

      • Carefully wipe from the outside of the spill inward.

      • Place all contaminated materials in a cytotoxic waste bag.

      • Perform a final decontamination of the area.[16]

    • For Liquids:

      • Contain the spill with absorbent pads.

      • Wipe from the outside in.

      • Place all materials in the cytotoxic waste bag.

      • Decontaminate the surface.

  • Decontamination and Disposal:

    • Decontamination: Since no single agent is known to chemically deactivate all cytotoxic drugs, the primary method is physical removal.[17] Use a two-step process: first, clean with a detergent solution to remove gross contamination, then wipe with 70% isopropyl alcohol.[18][19]

    • Waste Disposal: All materials that have come into contact with Mc-Val-Cit-PAB-Cl or the subsequent ADC are considered cytotoxic waste.[20]

      • Solid Waste: Gloves, gowns, absorbent pads, and vials must be placed in clearly labeled, puncture-proof cytotoxic waste containers (often yellow or purple).[18]

      • Liquid Waste: Unused solutions or quenched reaction mixtures should be collected in a dedicated, sealed hazardous waste container. Do not pour down the drain.

      • Follow all institutional and local environmental health and safety regulations for hazardous waste disposal.

References

  • ASTM D6978-05(2019) , Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs, ASTM International, West Conshohocken, PA, 2019.

  • Cytox , Safe Handling Of Cytotoxic Drugs In Home-care: A Carer's Guide, Cytox. [Link]

  • GloveNation , What is ASTM D6978 and Why Does it Matter?, GloveNation Blog, 2024. [Link]

  • Lonza , How to Safely Handle Your Antibody Drug Conjugate, Lonza Pharma & Biotech. [Link]

  • GERPAC , Detergents and disinfectants currently used in hospital pharmacies : Abilities for removing and degrading cytotoxic drugs, GERPAC, 2006. [Link]

  • SATRA Technology , Resistance of gloves to permeation by chemotherapy drugs, SATRA. [Link]

  • CDC/NIOSH , Managing Hazardous Drug Exposures: Information for Healthcare Settings, Centers for Disease Control and Prevention. [Link]

  • Mocare Health , ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety, Mocare Health. [Link]

  • OSHA , Controlling Occupational Exposure to Hazardous Drugs, Occupational Safety and Health Administration. [Link]

  • PubMed , Studies on the decontamination of surfaces exposed to cytotoxic drugs in chemotherapy workstations, National Library of Medicine. [Link]

  • Manufacturing Chemist , Evaluation and safe handling of ADCs and their toxic payloads: Part 2, Manufacturing Chemist, 2016. [Link]

  • ASHP , ASHP Guidelines on Handling Hazardous Drugs, American Society of Health-System Pharmacists, 2018. [Link]

  • HSE , Safe handling of cytotoxic drugs in the workplace, Health and Safety Executive. [Link]

  • Federal Register , Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures, Federal Register, 2023. [Link]

  • Optima , Antibody-drug conjugates: trends and challenges, Optima Packaging Group, 2024. [Link]

  • Reddit , Is it safe to work with Antibody Drug Conjugate (ADC)?, r/biotech, 2022. [Link]

  • CDC/NIOSH , NIOSH Alert: Preventing Occupational Exposures to Antineoplastic and Other Hazardous Drugs in Health Care Settings, Centers for Disease Control and Prevention, 2004. [Link]

  • Pharmaceutical Technology , Best Practices for Handling Antibody Drug Conjugates, Pharmaceutical Technology, 2016. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.